molecular formula C10H5F3N4 B1459396 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile CAS No. 1823182-91-7

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Número de catálogo: B1459396
Número CAS: 1823182-91-7
Peso molecular: 238.17 g/mol
Clave InChI: PYWYRSPSNHGORB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates both an imidazole ring and a trifluoromethylpyridine group, motifs frequently found in inhibitors targeting bacterial enzymes. Compounds featuring these pharmacophores have demonstrated potent activity against the FabK enoyl-acyl carrier protein (ACP) reductase, a crucial and distinct enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway of certain pathogens . Inhibition of FabK disrupts the rate-limiting step in fatty acid biosynthesis, leading to impaired bacterial membrane formation and demonstrating the value of this chemotype in developing novel anti-infectives . Research into related molecular structures has shown promise in generating narrow-spectrum antibacterial agents, particularly against Clostridioides difficile, highlighting the potential of this compound series for addressing challenging infections where specificity is critical to preserve the host microbiome . The strategic inclusion of the imidazole ring is often associated with key hydrogen-bonding interactions within enzyme active sites, while the trifluoromethyl group can enhance metabolic stability and binding affinity. This makes 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile a versatile and valuable intermediate for researchers engaged in structure-activity relationship (SAR) studies, lead optimization, and the discovery of new enzymatic targets in infectious disease research.

Propiedades

IUPAC Name

3-imidazol-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)7-3-9(8(4-14)16-5-7)17-2-1-15-6-17/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWYRSPSNHGORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physical and chemical properties of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the assembly of molecular scaffolds endowed with favorable pharmacological and pharmacokinetic properties is a cornerstone of successful research programs. The heterocyclic compound 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile represents a confluence of three privileged structural motifs: the picolinonitrile core, the imidazole ring, and the trifluoromethyl-substituted pyridine. This guide offers an in-depth technical exploration of this molecule, providing researchers and drug development professionals with a comprehensive understanding of its anticipated properties, synthesis, and characterization.

The picolinonitrile scaffold is a versatile building block found in numerous therapeutic agents, valued for the unique electronic properties of the nitrile group which can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The imidazole ring, a key component of the essential amino acid histidine, is a ubiquitous feature in pharmacologically active compounds, participating in crucial binding interactions with a wide array of biological targets.[2] Furthermore, the incorporation of a trifluoromethyl group onto the pyridine ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[3] The strategic combination of these three moieties in a single molecular entity makes 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile a compound of significant interest for library synthesis and lead optimization campaigns.

This document provides a detailed examination of its chemical and physical properties, a proposed synthetic pathway, a comprehensive guide to its analytical characterization, and essential safety and handling protocols, grounded in the established chemistry of its constituent parts.

Part 1: Physicochemical and Structural Properties

While specific experimental data for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is not extensively documented in publicly accessible literature, its fundamental properties can be reliably predicted based on its chemical structure.

Table 1: Core Identifiers and Predicted Properties

PropertyValue / PredictionSource/Rationale
IUPAC Name 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile---
CAS Number 1823182-91-7[4]
Molecular Formula C₁₀H₅F₃N₄[4]
Molecular Weight 238.17 g/mol [4]
Physical Form Predicted to be a white to off-white or yellow solid at room temperature.Based on related aromatic heterocyclic compounds.[5]
Melting Point Data not available. Expected to be a crystalline solid with a defined melting point.---
Boiling Point Data not available. Expected to be high and likely to decompose before boiling at atmospheric pressure.---
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, methanol, and acetonitrile.General solubility trends for heterocyclic compounds.[6]

Part 2: Synthesis and Chemical Reactivity

A logical and efficient synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This approach is a cornerstone of heterocyclic chemistry for forging carbon-nitrogen bonds.

Proposed Synthetic Pathway

The most plausible route involves the coupling of imidazole with a suitable 3-halo-5-(trifluoromethyl)picolinonitrile precursor. 3-Chloro-5-(trifluoromethyl)picolinonitrile is a commercially available starting material, making this a practical approach.

The reaction is typically facilitated by a base to deprotonate the imidazole, thereby increasing its nucleophilicity, and is conducted in a polar aprotic solvent to promote the SNAr mechanism.

Synthetic_Pathway cluster_conditions Reaction Conditions reagent1 3-Chloro-5-(trifluoromethyl) picolinonitrile product 3-(1H-imidazol-1-yl)-5-(trifluoromethyl) picolinonitrile reagent1->product + reagent2 Imidazole reagent2->product + conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Expected Chemical Reactivity

The chemical behavior of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is governed by its three key functional groups:

  • Picolinonitrile Moiety: The nitrile group is a versatile functional handle. It can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions. Reduction of the nitrile group, for instance with catalytic hydrogenation, would yield the corresponding aminomethylpyridine.

  • Imidazole Ring: The imidazole ring is aromatic and possesses both a weakly acidic N-H proton (in the neutral form) and a basic nitrogen atom. It can be further functionalized through electrophilic substitution, although the electron-withdrawing nature of the attached pyridine ring may influence reactivity.

  • Trifluoromethylated Pyridine Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (as exploited in its synthesis). The pyridine nitrogen remains basic and can be protonated or alkylated to form pyridinium salts.

Part 3: Comprehensive Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. The following protocols are based on established methods for the characterization of nitrogen-containing heterocyclic and trifluoromethylated aromatic compounds.[7][8][9]

Analytical_Workflow Start Synthesized Product Purity Purity Assessment (HPLC/UPLC) Start->Purity Identity Molecular Weight Confirmation (LC-MS / HRMS) Purity->Identity Structure Structural Elucidation Identity->Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR IR IR Spectroscopy Structure->IR Xray Single Crystal X-Ray Diffraction (Definitive) Structure->Xray

Caption: A standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules in solution.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

    • Predicted ¹H NMR Spectrum:

      • Pyridine Protons: Two doublets are expected in the aromatic region (δ 8.5-9.5 ppm). The proton at C6 (adjacent to the nitrile) will likely be the most downfield, with the proton at C4 at a slightly higher field.

      • Imidazole Protons: Three distinct signals are expected. The proton at C2' of the imidazole ring will appear as a singlet (δ ~8.0-8.5 ppm). The protons at C4' and C5' will appear as distinct signals further upfield (δ ~7.0-7.8 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Predicted ¹³C NMR Spectrum: Ten distinct carbon signals are expected. The nitrile carbon (C≡N) will be in the δ 115-120 ppm range. The CF₃ carbon will appear as a quartet due to C-F coupling. The aromatic carbons of both rings will resonate in the δ 110-150 ppm region.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

    • Predicted ¹⁹F NMR Spectrum: A sharp singlet is expected for the CF₃ group, typically in the range of -60 to -70 ppm relative to CFCl₃.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the molecule.[2]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent, typically methanol or acetonitrile.

  • Data Acquisition (LC-MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended, as the pyridine and imidazole nitrogens are readily protonated.

    • Analysis: Inject the sample into the LC-MS system.

    • Expected Results: The primary observation should be the protonated molecular ion [M+H]⁺ at m/z 239.18. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation analysis (MS/MS) could show losses of HCN (from the nitrile or imidazole ring) or other characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound.[9]

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape, is recommended. A typical gradient might run from 10% B to 95% B over 20 minutes.

  • Detection: Monitor the elution profile using a UV detector, likely at a wavelength between 254 nm and 280 nm, where aromatic heterocycles typically absorb.

  • Analysis: The purity is determined by the percentage of the total peak area that corresponds to the main product peak.

Single Crystal X-Ray Diffraction

For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.[10]

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms and confirm the connectivity.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is not available, a robust safety assessment can be made based on structurally related compounds, such as other trifluoromethylated picolinonitriles and imidazole derivatives.[11][12][13]

GHS Hazard Classification (Predicted):

  • Acute Toxicity: May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[12]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Reproductive Toxicity: Imidazole itself is classified as potentially damaging to the unborn child.[11] This potential hazard should be considered for its derivatives.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a respirator may be necessary.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[13]

Part 5: Applications in Drug Discovery and Chemical Biology

The title compound serves as a highly valuable scaffold for the synthesis of novel chemical entities for drug discovery. The picolinonitrile moiety is a known pharmacophore in various kinase inhibitors and other therapeutic agents. The imidazole ring is a key feature in many antifungal and anticancer drugs. The trifluoromethyl group enhances drug-like properties. Therefore, this molecule is an excellent candidate for inclusion in screening libraries targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. Its functional groups provide multiple points for further chemical modification, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

References

  • van der Pijl, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • ProPharma Group. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. [Link]

  • PubChem. Imidazole. National Institutes of Health. [Link]

  • University of Washington. (2025). Imidazole Standard Operating Procedure. [Link]

  • Ulyanovsky, N.V., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Carlucci, C., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

  • Fuse, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. [Link]

  • Request PDF. Nitrogen-Containing Heterocyclic Compounds. [Link]

  • Barskiy, D.A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. [Link]

  • Appleby, K.M., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC. [Link]

  • Ulyanovsky, N.V., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • BASF. (2022). Safety data sheet. [Link]

  • SIELC. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • ResearchGate. (2025). (PDF) Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Schopp, A., et al. (2024). Synthesis of 18 F-labelled aryl trifluoromethyl ketones with improved molar activity. Royal Society of Chemistry. [Link]

  • Dix, S. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]

  • Royal Society of Chemistry. (2004). X-Ray Crystallographic Analysis Report. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]

  • Fujikawa, S., et al. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • OUCI. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • ResearchGate. Single crystal X-ray diffraction structures (50% probability.... [Link]

  • ResearchGate. Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of.... [Link]

  • MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]

Sources

Toxicological Profiling and Safe Handling of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, rigid fluorinated heterocyclic building blocks are indispensable for synthesizing highly potent active pharmaceutical ingredients (APIs), particularly in the development of nuclear receptor modulators such as androgen receptor antagonists[1]. One such critical intermediate is 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS: 1823182-91-7)[2].

While highly valuable for its unique steric and electronic properties, the combination of an imidazole moiety with a highly electron-deficient fluorinated pyridine ring presents specific toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic toxicology of this compound, outline self-validating experimental workflows for safety profiling, and establish rigorous occupational handling protocols.

Mechanistic Toxicology & Structural Alerts

Evaluating the safety profile of a reactive intermediate requires deconstructing its molecular architecture to predict biological interactions. The toxicity profile of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is driven by two distinct pharmacophores:

The Imidazole Moiety: Hepatotoxicity and CYP450 Interactions

The unsubstituted nitrogen of the imidazole ring is a well-documented structural alert. Imidazole derivatives (such as the antifungal ketoconazole) frequently exhibit hepatotoxicity driven by two mechanisms[3]:

  • Cytochrome P450 (CYP) Inhibition: The basic nitrogen coordinates directly with the heme iron of CYP enzymes (notably CYP3A4 and CYP1A2), leading to profound drug-drug interaction (DDI) risks and localized oxidative stress.

  • Mitochondrial Dysfunction: Imidazoles have been shown to impair the electron transport chain (ETC) complexes I and II, leading to intracellular ATP depletion, mitochondrial superoxide accumulation, and subsequent hepatocellular apoptosis[4].

The Trifluoromethyl-Picolinonitrile Core: Electrophilicity and Covalent Binding

The pyridine ring is substituted with two strongly electron-withdrawing groups: a trifluoromethyl (-CF3) group at the 5-position and a nitrile (-CN) group at the 2-position. This electronic configuration renders the aromatic ring highly electron-deficient.

  • In Vivo Liability: Such electron-deficient heteroaromatics are highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) reactions[5]. In a biological matrix, this core can act as a hard electrophile, reacting covalently with the thiol groups of glutathione (GSH) or off-target protein cysteines. This covalent adduction is a primary initiator of idiosyncratic drug-induced liver injury (DILI) and immunogenic responses.

ToxicityMechanisms Compound 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile Sub1 Imidazole Moiety Compound->Sub1 Sub2 CF3-Pyridine-Nitrile Core Compound->Sub2 Mech1 CYP450 Heme Coordination Sub1->Mech1 Mech2 Mitochondrial ETC Impairment Sub1->Mech2 Mech3 High Electrophilicity (SNAr) Sub2->Mech3 Tox1 Hepatotoxicity / DDI Risk Mech1->Tox1 Mech2->Tox1 Tox2 Covalent Protein Binding Mech3->Tox2

Caption: Mechanistic toxicity pathways of the imidazole and fluorinated pyridine moieties.

Quantitative Data & Predictive Metrics

To baseline our experimental approach, we must first summarize the predictive physicochemical and toxicological metrics of the compound.

Property / MetricValue / DescriptionToxicological Implication
CAS Number 1823182-91-7Unique registry identifier for safety tracking[2].
Molecular Weight 238.17 g/mol Low MW facilitates rapid cell membrane permeation.
Molecular Formula C₁₀H₅F₃N₄High nitrogen/fluorine content dictates metabolic stability.
LogP (Predicted) ~2.5 - 3.0Sufficiently lipophilic to access intracellular mitochondrial targets.
Structural Alert 1 Imidazole RingHigh risk of CYP450 coordination and ATP depletion[3].
Structural Alert 2 CF3-Pyridine-CNHigh electrophilicity; risk of SN​Ar with off-target thiols[5].

Experimental Protocols for Safety Profiling

To empirically validate the theoretical liabilities outlined above, I have designed two self-validating experimental workflows. These protocols do not merely generate data; they are engineered to prove causality between the compound's structure and its biological disruption.

Protocol A: Hepatotoxicity and Mitochondrial ATP Depletion Assay

Causality Rationale: We utilize the HepG2 human hepatoma cell line because it retains baseline expression of mitochondrial complexes, which are the primary targets for imidazole-induced toxicity[4]. By measuring ATP depletion prior to membrane rupture, we can isolate mitochondrial impairment from general necrosis.

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile in analytical-grade DMSO.

  • Dosing: Perform serial dilutions to treat cells with concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validation Controls:

    • Positive Control: Treat a subset of wells with 50 µM Ketoconazole (a known mitochondrial toxicant)[3].

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation & Lysis: Incubate for 24 hours. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Reagent directly to each well to lyse the cells and stabilize the luminescent signal.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ for ATP depletion relative to the vehicle control.

Protocol B: Electrophilic Reactivity via Glutathione (GSH) Trapping

Causality Rationale: To validate the SN​Ar liability of the electron-deficient pyridine ring, we incubate the compound with reduced glutathione. The physiological pH of 7.4 ensures the thiol of GSH is partially deprotonated, mimicking the intracellular nucleophilic attack environment[5].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

  • Reaction Initiation: Combine 10 µM of the test compound with 5 mM reduced GSH in the phosphate buffer. Incubate the mixture in a shaking water bath at 37°C.

  • Self-Validation Control: Run a parallel reaction using 1-chloro-2,4-dinitrobenzene (CDNB) as a positive control for rapid GSH conjugation.

  • Time-Course Quenching: At intervals of 0, 1, 4, and 24 hours, extract a 50 µL aliquot and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Scan for the parent mass loss and the appearance of the GSH adduct (Parent Mass + 307 Da, accounting for the loss of a leaving group if substitution occurs).

ExpWorkflow Step1 Compound Preparation Step2 HepG2 Cell Incubation (24h) Step1->Step2 In Vitro Tox Step3 GSH Trapping Assay (pH 7.4) Step1->Step3 Reactivity Step4 ATP Depletion Measurement Step2->Step4 Step5 LC-MS/MS Adduct Analysis Step3->Step5

Caption: Parallel experimental workflow for assessing hepatotoxicity and electrophilic reactivity.

Occupational Safety and Handling Workflows

Because 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is a reactive, uncharacterized intermediate, it must be handled under the assumption of high acute toxicity and skin sensitization potential[5].

  • Engineering Controls: All weighing, transferring, and dissolution procedures must be conducted within a certified Class II biological safety cabinet or a hard-ducted chemical fume hood. The compound should never be handled on an open bench due to the risk of aerosolizing the fine powder.

  • Personal Protective Equipment (PPE):

    • Dermal Protection: Double-gloving with standard nitrile gloves is mandatory. The outer glove should be discarded immediately upon suspected contamination.

    • Ocular Protection: Splash-proof chemical safety goggles.

    • Respiratory Protection: If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator must be worn.

  • Spill Mitigation: In the event of a dry spill, do not sweep. Gently cover the powder with absorbent paper dampened with a solvent (e.g., ethanol or isopropanol) to suppress dust, then carefully wipe and dispose of in a hazardous waste receptacle.

Sources

A Strategic Roadmap for the Preclinical Pharmacokinetic Evaluation of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a comprehensive and logically-structured strategy for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity, 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile, hereafter referred to as "Compound X". As specific experimental data for Compound X is not publicly available, this document serves as an expert-driven roadmap, detailing the necessary in vitro and in vivo studies required to thoroughly characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The protocols, rationale, and data interpretation frameworks presented herein are grounded in established principles of drug development and aligned with regulatory expectations.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals tasked with advancing new chemical entities from discovery to clinical candidacy.

Introduction: Structural Considerations and a Phased Approach

Compound X is a small molecule featuring three key structural motifs: a picolinonitrile core, a trifluoromethyl group, and an imidazole ring. Each of these imparts specific physicochemical properties that must be considered when designing a PK evaluation strategy.

  • Imidazole Ring: This moiety can influence solubility and may be a site for metabolism. Crucially, imidazole is a known inhibitor of Cytochrome P450 (CYP) enzymes, making early assessment of drug-drug interaction (DDI) potential a high priority.[4][5]

  • Trifluoromethyl (CF3) Group: This common bioisostere generally increases lipophilicity and can block metabolic oxidation at its point of attachment, potentially enhancing metabolic stability.[6]

  • Picolinonitrile: The nitrogen-containing aromatic ring system contributes to the molecule's overall polarity and provides potential points for metabolic transformation.

A phased approach to ADME testing is critical for efficient drug development.[1][7] Early, high-throughput in vitro assays are used to identify potential liabilities and guide medicinal chemistry efforts.[1][2] Promising candidates then advance to more complex in vivo studies to confirm and elaborate on their pharmacokinetic profiles.[8][9]

Phase 1: Foundational In Vitro ADME Profiling

The initial phase focuses on rapidly assessing fundamental properties that govern a compound's potential for oral absorption and its metabolic fate. These assays are designed to be high-throughput, providing critical data for early-stage decision-making.[10][11]

Physicochemical Properties: Solubility

Causality: A compound must be in solution to be absorbed across the gastrointestinal wall. Poor aqueous solubility is a frequent cause of poor oral bioavailability and can confound other in vitro assay results.[1] Therefore, determining the kinetic solubility of Compound X is a foundational first step.

Table 1: Hypothetical Physicochemical and Permeability Data for Compound X

ParameterAssay TypeConditionResultClassification
Kinetic Solubility NephelometrypH 7.485 µMModerately Soluble
Permeability (Papp A→B) Caco-2Apical to Basolateral15.0 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (Papp B→A / A→B) Caco-2-1.2Not a P-gp Substrate
Absorption Potential: Caco-2 Permeability

Causality: The Caco-2 cell monolayer is the gold-standard in vitro model for predicting human intestinal absorption.[10] It assesses a compound's ability to undergo passive diffusion and identifies whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The culture medium is replaced with transport buffer. Compound X (e.g., at 10 µM) is added to the apical (A) side for A→B permeability assessment, or the basolateral (B) side for B→A permeability assessment.

  • Sampling: Samples are taken from the receiver compartment at specified time points (e.g., 0, 30, 60, 90, 120 minutes).

  • Quantification: The concentration of Compound X in all samples is determined by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests active efflux.

dot

Caption: Fig 1. Caco-2 Permeability Assay Workflow.

Metabolic Stability

Causality: The liver is the primary site of drug metabolism. An in vitro metabolic stability assay using liver microsomes provides an early indication of a compound's susceptibility to metabolism by CYP enzymes, which directly influences its half-life and clearance in vivo.[6]

Table 2: Hypothetical In Vitro Stability and DDI Data for Compound X

ParameterAssay TypeSpeciesResultClassification
Metabolic Stability (t½) Liver MicrosomesHuman> 60 minLow Clearance
Metabolic Stability (t½) Liver MicrosomesRat45 minLow-Mod Clearance
Plasma Protein Binding Rapid Equilibrium DialysisHuman92.5 %Moderately High
Plasma Protein Binding Rapid Equilibrium DialysisRat88.0 %Moderately High
CYP3A4 Inhibition (IC50) Fluorometric-8.5 µMModerate Inhibitor
CYP2D6 Inhibition (IC50) Fluorometric-> 50 µMNot an Inhibitor

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Human or rat liver microsomes, NADPH (cofactor), and Compound X.

  • Incubation: Compound X (e.g., at 1 µM) is incubated with liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is started by adding a pre-warmed solution of NADPH.

  • Time Points: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of Compound X over time.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time.

Drug-Drug Interaction (DDI) Potential: CYP Inhibition

Causality: Due to the presence of the imidazole ring, Compound X has a structural alert for CYP inhibition.[12] An IC50 assay is essential to quantify this risk. Inhibition of a major CYP enzyme (like CYP3A4) can lead to dangerous drug interactions when co-administered with other drugs metabolized by the same enzyme.[13][14]

dot

Caption: Fig 2. Principle of a Fluorometric CYP Inhibition Assay.

Phase 2: Definitive In Vivo Pharmacokinetic Studies

Following a favorable in vitro profile (e.g., high permeability, good metabolic stability, manageable CYP inhibition), an in vivo study in a rodent species (typically rat) is performed.[8][15] This provides the first integrated look at the ADME properties in a whole organism and is crucial for predicting human pharmacokinetics.[16]

Study Design: Intravenous (IV) and Oral (PO) Dosing

Causality: A two-arm study is the standard design. The IV arm provides data on clearance (CL) and volume of distribution (Vd) independent of absorption. The oral (PO) arm allows for the determination of key absorption parameters like maximum concentration (Cmax), time to Cmax (Tmax), and, crucially, oral bioavailability (F%) by comparing the area under the curve (AUC) of the PO dose to the IV dose.[17]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are used.[17] Animals may be surgically fitted with jugular vein catheters for serial blood sampling.[18]

  • Dose Formulation: Compound X is formulated in an appropriate vehicle (e.g., saline/DMSO/Tween® 80) for both IV and PO administration.

  • Administration:

    • IV Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein or catheter.

    • PO Group: A single dose (e.g., 5 mg/kg) is administered via oral gavage.

  • Blood Sampling: Blood samples (approx. 100-150 µL) are collected at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Blood is centrifuged to separate plasma. Plasma samples are stored at -80°C pending analysis.

  • Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS method. Method validation must adhere to regulatory guidelines, ensuring accuracy, precision, and stability.[19][20][21]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix™ WinNonlin®) to calculate key PK parameters.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters of Compound X in Rats

ParameterUnitIV Dose (1 mg/kg)PO Dose (5 mg/kg)Interpretation
Cmax ng/mL250450Rapid absorption observed
Tmax h0.081.0Reaches peak concentration quickly
AUC(0-inf) ng*h/mL3501225Good overall exposure
h3.53.8Moderate half-life
CL mL/min/kg47.6-Low clearance (consistent with in vitro)
Vdss L/kg14.5-Extensive tissue distribution
F% %-70%High oral bioavailability

Synthesis and Forward-Looking Strategy

The hypothetical data presented suggests Compound X possesses a promising preclinical pharmacokinetic profile. The high permeability and good metabolic stability observed in vitro translate well to high oral bioavailability and a moderate half-life in the in vivo rat model.[10] The moderate CYP3A4 inhibition would require further investigation, potentially a clinical DDI study, but may be manageable depending on the projected therapeutic dose.[13]

Next Steps:

  • Metabolite Identification: Incubate Compound X with liver microsomes or hepatocytes and analyze by high-resolution mass spectrometry to identify major metabolites. This is critical for understanding clearance pathways and assessing whether any metabolites are pharmacologically active or potentially toxic.[22]

  • Cross-Species PK: Conduct pharmacokinetic studies in a non-rodent species (e.g., dog or non-human primate) to assess inter-species differences and improve the accuracy of human PK prediction.[15]

  • Human Dose Prediction: Utilize allometric scaling or physiologically based pharmacokinetic (PBPK) modeling, integrating all in vitro and in vivo data, to project the human pharmacokinetic profile and select a first-in-human dose.

This structured evaluation provides a robust data package to support the advancement of a compound like 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile from a promising lead into a viable clinical candidate.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Saguaro Biosciences.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • In Vitro ADME. BioDuro.
  • CYP Inhibition Assay (Ki). Evotec.
  • In Vitro ADME. Selvita.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Rodent PK Studies | Mouse, R
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • CYP Inhibition Assay. LifeNet Health LifeSciences.
  • Large Molecule Pharmacokinetics | Rodent PK Studies. Aragen Life Sciences.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
  • In Vivo PK and TK. BioDuro.
  • ADME/Pharmacology. IRBM.
  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • Metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans.
  • ADME-PK and preformul
  • STUDY OF PHARMACOKINETIC PROPERTIES OF SOME SELECTED PHYTOCHEMICALS. JETIR.
  • Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects.
  • Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. MDPI.
  • Pharmacokinetics of antimicrobial agents in anuric patients during continuous venovenous haemofiltration. ZORA (Zurich Open Repository and Archive).
  • Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical D
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI.

Sources

An In-Depth Technical Guide to the Target Binding Sites of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (Orteronel/TAK-700)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the target binding sites of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile, a potent non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), also known as Orteronel or TAK-700. Developed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions governing the inhibition of CYP17A1, a critical enzyme in androgen biosynthesis and a key target in the treatment of castration-resistant prostate cancer. Through a synthesis of crystallographic data, biochemical assays, and computational modeling, this guide offers a detailed exploration of the structural basis of Orteronel's mechanism of action, methodologies for its target validation, and its selectivity profile.

Introduction: The Significance of Targeting CYP17A1 in Oncology

Cytochrome P450 17A1 (CYP17A1) is a bifunctional enzyme located in the endoplasmic reticulum that plays a pivotal role in the steroidogenesis pathway.[1][2] It catalyzes both the 17α-hydroxylase and 17,20-lyase reactions, which are essential for the production of androgens such as dehydroepiandrosterone (DHEA) and androstenedione.[3] In the context of prostate cancer, the androgen receptor signaling pathway is a key driver of tumor growth and progression. Consequently, inhibiting androgen synthesis through the targeting of CYP17A1 has emerged as a crucial therapeutic strategy for patients with castration-resistant prostate cancer (CRPC).

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile, or Orteronel (TAK-700), is a non-steroidal, selective inhibitor of the 17,20-lyase activity of CYP17A1.[3][4] Its development marked a significant step towards more targeted androgen deprivation therapies. This guide will provide an in-depth examination of the molecular interactions between Orteronel and its primary target, CYP17A1.

The Primary Binding Site: Structural Insights into Orteronel's Interaction with CYP17A1

The definitive understanding of a drug's binding site is paramount for rational drug design and optimization. X-ray crystallography has provided atomic-level resolution of the interaction between Orteronel and human CYP17A1.

Crystallographic Evidence

The crystal structures of both the (R)- and (S)-enantiomers of Orteronel in complex with human CYP17A1 have been solved and are available in the Protein Data Bank under the accession code 5IRQ .[5] These structures reveal the precise binding mode of Orteronel within the active site of the enzyme.

The key interactions observed in the crystal structure of (S)-orteronel with CYP17A1 (PDB: 5IRQ) include:[5][6]

  • Heme Coordination: The imidazole nitrogen of Orteronel directly coordinates with the heme iron atom of CYP17A1. This interaction is a hallmark of many CYP450 inhibitors and is crucial for its inhibitory activity.[7]

  • Hydrogen Bonding: A hydrogen bond is formed between a nitrogen atom of the imidazole ring of Orteronel and the side chain of Asp298.[6]

  • Hydrophobic Interactions: The trifluoromethyl and picolinonitrile moieties of Orteronel are situated within a hydrophobic pocket of the active site, contributing to the overall binding affinity.

Interestingly, the binding of the (R)- and (S)-enantiomers induces distinct conformations of the CYP17A1 enzyme, suggesting a degree of plasticity in the active site.[5]

Binding Affinity and Selectivity

Biochemical assays have quantified the potent inhibitory activity of Orteronel against CYP17A1. The table below summarizes key binding affinity and selectivity data.

ParameterValueSpeciesAssay TypeReference
IC50 (17,20-lyase) 19 nMHumanIn vitro enzymatic[8]
IC50 (17,20-lyase) 48 nMRatIn vitro enzymatic[8]
Kd ((S)-orteronel) 40 nMHumanSpectral binding[7][9]
Kd ((R)-orteronel) 56 nMHumanSpectral binding[7][9]
Selectivity (17,20-lyase vs. 17α-hydroxylase) 5.4-foldHumanCell-free enzyme assay[4]
IC50 (CYP1A2) 17.8 µMHumanMicrosomal inhibition[10][11]
IC50 (CYP2C8) 27.7 µMHumanMicrosomal inhibition[10][11]
IC50 (CYP2C9) 30.8 µMHumanMicrosomal inhibition[10][11]
IC50 (CYP2C19) 38.8 µMHumanMicrosomal inhibition[10][11]
IC50 (CYP2B6, 2D6, 3A4/5) > 100 µMHumanMicrosomal inhibition[10][11]

These data highlight Orteronel's high affinity for CYP17A1 and its selectivity for the 17,20-lyase activity. Furthermore, it demonstrates weak inhibition of other major cytochrome P450 enzymes, suggesting a favorable off-target profile within this enzyme family.[10][11]

Methodologies for Target Binding Site Validation

A multi-faceted approach is essential to rigorously validate the binding of a small molecule to its target. This section outlines key experimental and computational methodologies applicable to the study of Orteronel and CYP17A1.

X-Ray Crystallography of the Orteronel-CYP17A1 Complex

Determining the three-dimensional structure of the drug-target complex provides the most definitive evidence of the binding site.

G cluster_protein Protein Production & Crystallization cluster_xray X-ray Diffraction & Structure Solution p1 CYP17A1 Expression (e.g., E. coli) p2 Membrane Protein Purification p1->p2 p3 Co-crystallization with Orteronel p2->p3 x1 X-ray Data Collection p3->x1 x2 Structure Determination (Molecular Replacement) x1->x2 x3 Structural Analysis & Refinement x2->x3

Caption: Workflow for X-ray crystallography of the Orteronel-CYP17A1 complex.

Protocol: Expression, Purification, and Crystallization of Human CYP17A1 for Structural Studies

  • Expression: Recombinant human CYP17A1, often with a modified N-terminus to improve solubility, is expressed in a suitable system like Escherichia coli.[12]

  • Purification: As a membrane-associated protein, purification of CYP17A1 requires detergents to solubilize the protein from the membrane fraction.[4] A multi-step chromatography process, including affinity and size-exclusion chromatography, is employed to achieve high purity.[12]

  • Complex Formation and Crystallization: The purified CYP17A1 is incubated with an excess of Orteronel to ensure complex formation.[12] Crystallization is typically achieved using vapor diffusion methods, screening a wide range of conditions to identify those that yield diffraction-quality crystals.[12]

  • Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction data are processed to determine the electron density map, and the structure of the protein-ligand complex is solved and refined.[12]

In Vitro CYP17A1 Enzymatic Assays

Biochemical assays are fundamental for quantifying the inhibitory potency of a compound.

G cluster_assay In Vitro CYP17A1 Inhibition Assay a1 Prepare reaction mixture: Recombinant CYP17A1, POR, Cytochrome b5 (for lyase) a2 Add varying concentrations of Orteronel a1->a2 a3 Initiate reaction with radiolabeled substrate & NADPH a2->a3 a4 Incubate at 37°C a3->a4 a5 Quench reaction a4->a5 a6 Separate substrate & product (e.g., TLC) a5->a6 a7 Quantify product formation a6->a7 a8 Calculate IC50 a7->a8

Caption: Workflow for an in vitro CYP17A1 inhibition assay.

Protocol: In Vitro Inhibition of CYP17A1 Activity

  • Reaction Setup: A reaction mixture containing recombinant human CYP17A1, NADPH-cytochrome P450 reductase (POR), and for the 17,20-lyase assay, cytochrome b5, is prepared in a suitable buffer.[13][14]

  • Inhibitor Addition: Orteronel is added to the reaction mixture at a range of concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of a radiolabeled substrate (e.g., [³H]-progesterone for the hydroxylase assay or [³H]-17α-hydroxypregnenolone for the lyase assay) and NADPH. The mixture is incubated at 37°C for a defined period.[14]

  • Product Analysis: The reaction is terminated, and the steroid products are extracted and separated from the substrate, typically using thin-layer chromatography (TLC).[14]

  • Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each Orteronel concentration is calculated. The IC50 value is determined by fitting the data to a dose-response curve.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) c1 Treat cells expressing CYP17A1 with Orteronel or vehicle c2 Heat cells at a range of temperatures c1->c2 c3 Lyse cells and separate soluble and insoluble fractions c2->c3 c4 Detect soluble CYP17A1 (e.g., Western Blot) c3->c4 c5 Generate melt curves and determine thermal shift c4->c5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Orteronel and CYP17A1

  • Cell Treatment: A cell line endogenously or exogenously expressing CYP17A1 (e.g., human adrenocortical carcinoma cell line NCI-H295R) is treated with Orteronel or a vehicle control.[15]

  • Thermal Challenge: The treated cells are subjected to a temperature gradient for a short period.[15]

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation. For membrane proteins like CYP17A1, a detergent-based lysis buffer is crucial.[16][17]

  • Detection: The amount of soluble CYP17A1 in each sample is quantified, typically by Western blotting or other immunoassays.[15]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of Orteronel indicates target engagement.[15]

Computational Approaches to Binding Site Analysis

In silico methods provide valuable insights into the dynamics and energetics of drug-target interactions.

Molecular Docking

Molecular docking simulations can predict the preferred binding mode of a ligand within the active site of its target protein. Studies have successfully docked Orteronel into the active site of CYP17A1, with the predicted binding pose closely resembling the crystallographically determined structure. These models are instrumental in understanding the structure-activity relationships of Orteronel and its analogs.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the drug-target complex, allowing for the study of conformational changes and the stability of key interactions over time. Recent studies have employed Funnel Metadynamics, an enhanced sampling MD technique, to investigate the binding of Orteronel to CYP17A1.[1][9] These simulations can help to elucidate the multi-step binding process and identify potential metastable binding sites that may not be apparent in static crystal structures.[1][9]

Potential for Secondary and Off-Target Binding Sites

While CYP17A1 is the primary target of Orteronel, a comprehensive understanding of a drug's pharmacology requires the investigation of potential off-targets.

A Putative Metastable Binding Site on CYP17A1

Intriguingly, some crystallographic and computational studies have suggested the presence of a secondary, or metastable, binding site on CYP17A1, located in a region implicated in ligand entry and exit.[1][9] While the physiological relevance of this site is still under investigation, it raises the possibility of allosteric modulation of CYP17A1 activity.

Off-Target Profiling

Broad off-target screening is crucial to identify any unintended interactions that could lead to adverse effects. Human liver microsomal studies have shown that Orteronel is a weak inhibitor of several other CYP450 enzymes, with IC50 values in the micromolar range, indicating a good degree of selectivity for CYP17A1.[10][11] Further comprehensive screening against a wider panel of kinases, G-protein coupled receptors, and other enzyme families would provide a more complete safety profile.

Conclusion

The target binding site of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (Orteronel) on CYP17A1 is well-characterized, with a wealth of structural, biochemical, and computational data supporting its mechanism of action. The direct coordination of the imidazole moiety to the heme iron is the cornerstone of its inhibitory activity, complemented by specific hydrogen bonding and hydrophobic interactions within the enzyme's active site. The methodologies outlined in this guide provide a robust framework for the continued investigation of Orteronel and the development of next-generation CYP17A1 inhibitors. A thorough understanding of the molecular intricacies of drug-target interactions, as detailed herein, is fundamental to advancing the field of targeted cancer therapy.

References

  • Guengerich, F. P., & Waterman, M. R. (2020). Multi-step binding of the non-steroidal inhibitors orteronel and seviteronel to human cytochrome P450 17A1 and relevance to inhibition of enzyme activity. Journal of medicinal chemistry, 63(14), 7543–7553. [Link]

  • Petrunak, E. M., Rogers, S. A., Aube, J., & Scott, E. E. (2017). Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1. Drug metabolism and disposition: the biological fate of chemicals, 45(3), 273–280. [Link]

  • Agilent Technologies. (2012). Development of Label-Free, Enzymatic CYP17A1 Assays Using the Agilent 6150 Single Quadrupole LC/MS System. Application Note. [Link]

  • Guengerich, F. P., & Waterman, M. R. (2020). Multistep Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity. Journal of medicinal chemistry, 63(14), 7543-7553. [Link]

  • Pohl, M., et al. (2015). Assessment of cytochrome P450-mediated drug-drug interaction potential of orteronel and exposure changes in patients with renal impairment using physiologically based pharmacokinetic modeling and simulation. Journal of Clinical Pharmacology, 55(3), 307-317. [Link]

  • Almqvist, H., et al. (2016). CETSA: a target engagement assay on the forefront of drug discovery. Future medicinal chemistry, 8(10), 1145–1158. [Link]

  • Pohl, M., et al. (2014). Assessment of cytochrome P450-mediated drug-drug interaction potential of orteronel and exposure changes in patients with renal impairment using physiologically based pharmacokinetic modeling and simulation. Biopharmaceutics & drug disposition, 35(9), 533–544. [Link]

  • Petrunak, E. M., et al. (2014). Structures of human steroidogenic cytochrome P450 17A1 with substrates. The Journal of biological chemistry, 289(48), 33434–33445. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • D'Arcy, S., & Martinez Molina, D. (2020). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Reinhard, F. B., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS chemical biology, 14(10), 2264–2273. [Link]

  • Wójcik, T. M., et al. (2024). Secondary Binding Site of CYP17A1 in Enhanced Sampling Simulations. Journal of Chemical Information and Modeling, 64(19), 6157-6166. [Link]

  • Waterman, M. R. (2016). Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1. The Journal of steroid biochemistry and molecular biology, 162, 4-9. [Link]

  • Eisner, J. R., et al. (2014). Orteronel for the treatment of prostate cancer. Expert opinion on investigational drugs, 23(3), 425–433. [Link]

  • G. S. T. Leboho, et al. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Biomolecules, 12(2), 165. [Link]

  • Wikipedia. (2023, December 28). Orteronel. In Wikipedia. [Link]

Sources

Design, Synthesis, and Application of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability with target binding affinity. The compound 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS 1823182-91-7)[1] represents a highly privileged building block that addresses these challenges. This whitepaper provides an in-depth technical analysis of its structural rationale, optimized synthetic methodologies, and its expanding utility in the discovery of novel therapeutics, particularly in the realm of oncology and targeted kinase inhibition.

Structural and Electronic Rationale

The architecture of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is not coincidental; it is a masterclass in electronic tuning. The core is based on a pyridine-2-carbonitrile ring, a motif famously utilized in next-generation androgen receptor (AR) antagonists such as [2].

  • The Trifluoromethyl (-CF₃) Group: Positioned at C5, this highly electronegative group serves a dual purpose. Biologically, it significantly enhances the lipophilicity (LogP) and metabolic stability of the molecule, shielding the pyridine ring from rapid cytochrome P450-mediated oxidation. Synthetically, it acts as a powerful electron-withdrawing group (EWG) via strong inductive effects.

  • The Cyano (-C≡N) Group: Located at C2, it provides further electron withdrawal via resonance. It also serves as a versatile synthetic handle, capable of being hydrolyzed into primary amides or reduced into primary amines for downstream derivatization.

  • The Imidazole Ring: Substituted at C3, the imidazole moiety introduces a basic nitrogen capable of acting as a strong hydrogen bond acceptor. This is critical for interacting with the hinge region of kinases or coordinating with active-site metals in metalloenzymes.

The synergistic electron-withdrawing effects of the pyridine nitrogen, the C2-cyano, and the C5-trifluoromethyl groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C3 position exceptionally electrophilic and primed for Nucleophilic Aromatic Substitution (S_NAr).

Synthetic Methodology: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis of this scaffold relies on the displacement of a halogen at the C3 position. While 3-fluoro-5-(trifluoromethyl)picolinonitrile (CAS 80194-71-4)[3] is exceptionally reactive, the chloro-derivative, (CAS 80194-70-3)[4], is preferred for multi-gram scale-up due to its superior cost-to-yield ratio.

Causality in Experimental Design

Why choose DMF over THF, and why K₂CO₃ over organic bases? The S_NAr transition state involves a highly polar, anionic Meisenheimer complex. Polar aprotic solvents like DMF stabilize this intermediate significantly better than ethereal solvents like THF, drastically accelerating the reaction rate. Furthermore, inorganic bases like K₂CO₃ or Cs₂CO₃ are required to effectively deprotonate the imidazole (pKa ~14.5) without participating as competing nucleophiles, a common failure point when using primary or secondary amine bases.

Quantitative Optimization Data

The following table summarizes the optimization of the S_NAr conditions to maximize the yield of the target compound.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1THFEt₃N651245%Poor stabilization of the Meisenheimer complex.
2MeCNK₂CO₃80872%Moderate polarity; reaction stalls at ~70% conversion.
3DMFK₂CO₃80491%Optimal dielectric constant; rapid conversion.
4DMFCs₂CO₃80394%"Cesium effect" increases imidazole nucleophilicity.
5DMSOK₂CO₃100288%High conversion but minor thermal decomposition observed.
Step-by-Step Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Each step contains a built-in checkpoint to verify success before proceeding.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert N₂ atmosphere, dissolve 3-chloro-5-(trifluoromethyl)picolinonitrile (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Base Activation: Add finely powdered K₂CO₃ (2.0 eq, 20 mmol). Stir for 10 minutes at 25°C. Validation Checkpoint: The suspension should remain white and free-flowing. Clumping indicates moisture contamination, which will hydrolyze the nitrile group.

  • Nucleophilic Attack: Add 1H-imidazole (1.2 eq, 12 mmol) in one portion. Validation Checkpoint: The reaction mixture will immediately transition from colorless to a pale yellow suspension, visually confirming the formation of the nucleophilic imidazole anion.

  • Thermal Driving Force: Heat the mixture to 80°C. Monitor the reaction via LC-MS. Validation Checkpoint: Do not rely solely on TLC. LC-MS must show the disappearance of the starting material and the emergence of a highly UV-active peak at 254 nm with an exact mass of m/z [M+H]⁺ 239.1 . The loss of the characteristic 3:1 isotopic chlorine signature confirms successful substitution.

  • Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into 250 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 50 mL). Critical Step: Wash the combined organic layers with brine (5 x 50 mL). Causality: Failure to perform this rigorous 5x wash will leave residual DMF, which will co-elute during chromatography and ruin the purity of the final API intermediate.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution 10-40% EtOAc in Hexanes) to afford the pure product.

SNAr_Mechanism SM 3-Chloro-5-(CF3) picolinonitrile Meis Meisenheimer Complex SM->Meis Addition Nuc 1H-Imidazole Nuc->Meis Attack at C3 Base Base (K2CO3) Deprotonation Base->Nuc Activates Prod 3-(1H-imidazol-1-yl)- 5-(CF3)picolinonitrile Meis->Prod Elimination

Synthetic workflow and SNAr mechanism for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile.

Applications in Medicinal Chemistry

The true value of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile lies in its versatility as an advanced intermediate. It serves as a branching point for multiple therapeutic modalities:

  • Next-Generation AR Antagonists: Current prostate cancer therapies like [5] utilize a 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile core. By shifting the attachment point to the 3-position and utilizing an imidazole ring, medicinal chemists can execute bioisosteric replacements to explore new chemical space. This is a proven strategy to overcome acquired resistance mutations in the androgen receptor (such as the AR F876L mutation).

  • Kinase Inhibitors: The imidazole nitrogen (N3) is an excellent hydrogen bond acceptor. When the cyano group is hydrolyzed to an amide, the resulting scaffold can perfectly mimic the adenine ring of ATP, allowing it to anchor securely into the hinge region of various oncogenic kinases.

  • Agrochemicals: The high lipophilicity imparted by the -CF₃ group, combined with the systemic mobility provided by the pyridine ring, makes this scaffold an excellent candidate for novel fungicides and pesticides, ensuring high cuticular penetration in crops.

Drug_Discovery Core 3-(1H-imidazol-1-yl)-5-(CF3) picolinonitrile Agro Agrochemicals (Crop Protection) Core->Agro Lipophilicity Mod1 Nitrile Modification Core->Mod1 Mod2 Imidazole Derivatization Core->Mod2 AR AR Antagonists (Prostate Cancer) Kinase Kinase Inhibitors (Targeted Therapy) Mod1->AR Bioisosteres Mod2->Kinase Hinge Binding

Logical relationship mapping of the scaffold's derivatization in modern drug discovery.

Conclusion

The compound 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is far more than a simple catalog chemical; it is a rationally designed, highly reactive intermediate that bridges the gap between raw starting materials and complex active pharmaceutical ingredients (APIs). By understanding the electronic causality that drives its S_NAr synthesis and implementing self-validating experimental protocols, researchers can reliably leverage this scaffold to accelerate the discovery of novel targeted therapies.

References
  • Title: Apalutamide | C21H15F4N5O2S | CID 24872560 Source: PubChem URL: [Link]

  • Title: Definition of apalutamide Source: NCI Drug Dictionary URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: Preparation of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile Solutions in DMSO for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile for use in cell-based assays. Due to its presumed hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This guide outlines detailed, field-proven protocols for creating these stocks, preparing subsequent working dilutions in aqueous cell culture media, and mitigating common challenges such as compound precipitation and solvent-induced cytotoxicity. The protocols are designed to ensure experimental reproducibility, data integrity, and the safe handling of the compound.

Introduction and Scientific Context

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is a complex heterocyclic small molecule. Its structure incorporates several moieties of significant interest in medicinal chemistry. The imidazole ring is a privileged structure found in numerous biologically active compounds, where it often participates in crucial enzymatic and receptor-binding interactions[1]. The trifluoromethyl group is frequently added to drug candidates to enhance metabolic stability, binding affinity, and cell permeability[2].

Given its structural characteristics, the compound is expected to have low solubility in aqueous solutions, a common challenge in preclinical drug discovery. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used to solubilize such compounds for in vitro screening[3][4]. However, its use is not without consequence; at elevated concentrations, DMSO can induce cellular stress, affect differentiation, and cause cytotoxicity, thereby confounding experimental results[5][6].

Therefore, a robust and validated protocol is essential. This application note explains the causality behind each step, from initial dissolution to final application in cell culture, to empower researchers to generate reliable and reproducible data.

Compound Properties and Safety

Prior to handling, it is critical to understand the fundamental properties of the compound and the necessary safety precautions.

Physicochemical Data

The key identifiers and properties for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile are summarized below.

PropertyValueSource
CAS Number 1823182-91-7[7]
Molecular Formula C₁₀H₅F₃N₄[7]
Molecular Weight 238.17 g/mol [7]
Physical Form Solid (Assumed)N/A
Purity ≥98% (Typical)[7]
Safety and Handling

As a novel chemical, 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile should be considered hazardous until comprehensive toxicological data is available[8].

  • Review Safety Data Sheet (SDS): Always obtain and review the SDS from your specific supplier before use.

  • Personal Protective Equipment (PPE): Handle the compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Hazard Statements: Structurally related compounds often carry GHS07 warnings with hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[9][10]. Assume this compound carries similar risks.

The Role and Management of DMSO in Cell Culture

Rationale for Using DMSO

DMSO is the solvent of choice for non-polar, hydrophobic compounds in biological research for two primary reasons:

  • High Solvating Power: It can dissolve a wide array of organic and inorganic compounds that are otherwise insoluble in water or buffered solutions[4].

  • Miscibility: It is fully miscible with water and cell culture media, allowing for the preparation of homogenous working solutions from a concentrated stock[3].

The Criticality of Final DMSO Concentration

This is the most critical parameter to control in your experiments. While necessary, DMSO is not biologically inert. Its concentration-dependent effects can range from subtle changes in gene expression to overt cytotoxicity[5][11]. A vehicle control (cells treated with medium containing the same final concentration of DMSO as the test compound) is mandatory for every experiment to differentiate compound-specific effects from solvent-induced artifacts[12][13].

The table below provides evidence-based guidelines for maximum final DMSO concentrations. The optimal concentration should always be determined empirically for your specific cell line and assay duration.

Assay TypeRecommended Max Final DMSO %Rationale & References
Sensitive & Primary Cells ≤ 0.1%Primary cells are less robust than immortalized lines. To avoid artifacts, the lowest possible concentration should be used.[14]
Standard Cell Lines (e.g., HeLa, HEK293T, HepG2) ≤ 0.5%Most established cell lines can tolerate up to 0.5% DMSO for typical assay durations (24-72h) without significant loss of viability.[5][12][14]
High-Throughput Screening (HTS) 0.1% - 1.0%Higher concentrations may be tolerated for short incubation times, but should be carefully validated.[15]

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a high-concentration primary stock solution in 100% cell culture-grade DMSO.

Materials
  • 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Calibrated micropipettes and sterile, low-retention tips

Calculation for 10 mM Stock Solution

The goal is to use the compound's molecular weight (MW) to calculate the mass required to achieve a 10 mM concentration in a given volume of DMSO.

  • Molecular Weight (MW): 238.17 g/mol

  • Desired Stock Concentration: 10 mM (which is 0.010 mol/L)

  • Desired Volume: 1 mL (which is 0.001 L)

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

Mass (mg) = 0.010 mol/L × 0.001 L × 238.17 g/mol × 1000 mg/g = 2.38 mg

Therefore, you will weigh 2.38 mg of the compound and dissolve it in 1 mL of DMSO.

Step-by-Step Methodology
  • Tare Balance: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh 2.38 mg of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile directly into the tared tube. Record the exact mass.

  • Add Solvent: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the compound powder.

  • Dissolve:

    • Cap the tube securely and vortex at medium speed for 1-2 minutes.[16] Visually inspect for any remaining solid particles.

    • If not fully dissolved: Place the tube in a bath sonicator for 5-10 minutes.[15][16] Sonication uses ultrasonic waves to break up particle aggregates and facilitate dissolution.

    • Gentle warming: If necessary, the tube can be warmed in a 37°C water bath for a few minutes, but this should be done with caution as heat can degrade some compounds.[15]

  • Aliquot for Storage: Once the solution is clear and homogenous, dispense it into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Causality: This step is crucial to prevent degradation and contamination associated with repeated freeze-thaw cycles of the main stock.[15]

  • Store: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (100% DMSO), and date. Store at -20°C or -80°C for long-term stability.

Experimental Protocol: Working Solution Preparation

This protocol describes the dilution of the 10 mM DMSO stock into your final cell culture medium. The key objective is to avoid compound precipitation ("crashing out") upon contact with the aqueous environment.

The Challenge of Aqueous Dilution

A large, single-step dilution of a high-concentration DMSO stock directly into an aqueous buffer or medium can cause the compound to precipitate, as its solubility limit is abruptly exceeded. The recommended strategy is to add the DMSO stock to the final medium in a small volume, ensuring rapid mixing.

Example Calculation: 10 µM Working Solution
  • Initial Stock Concentration (C1): 10 mM = 10,000 µM

  • Desired Final Concentration (C2): 10 µM

  • Desired Final Volume (V2): 10 mL

Use the dilution formula: C1V1 = C2V2

Volume of Stock (V1) = (C2 × V2) / C1 = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

To prepare 10 mL of a 10 µM working solution, you will add 10 µL of the 10 mM stock to 10 mL of cell culture medium.

Final DMSO Concentration Check
  • Volume of DMSO added: 10 µL

  • Final Volume of Medium: 10 mL = 10,000 µL

  • Final % DMSO = (Volume of DMSO / Final Volume) × 100

  • Final % DMSO = (10 µL / 10,000 µL) × 100 = 0.1%

This final concentration is well within the safe limit for most cell lines.[5][14]

Step-by-Step Methodology
  • Prepare Medium: Dispense the required volume of pre-warmed, complete cell culture medium (e.g., 10 mL) into a sterile conical tube.

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.

  • Dilute and Mix:

    • Pipette the calculated volume of the DMSO stock (10 µL in this example).

    • Dispense the tip contents directly into the culture medium. Crucially, dispense the stock into the bulk of the medium, not against the tube wall, while gently vortexing or swirling the tube. This ensures immediate and rapid dispersal, minimizing the risk of precipitation.[14]

  • Prepare Vehicle Control: In a separate tube, add an equivalent volume of pure DMSO (10 µL) to the same final volume of medium (10 mL) to create a 0.1% DMSO vehicle control.

  • Treat Cells: Immediately use the freshly prepared working solutions to treat your cells as per your experimental design. Do not store working solutions in aqueous media for extended periods unless stability has been confirmed.

Visualization of the Preparation Workflow

The following diagram illustrates the complete process from solid compound to final cell culture application.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Cell Treatment Compound Solid Compound Weigh 1. Weigh 2.38 mg Compound->Weigh Add_DMSO 2. Add 1 mL 100% DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate Add_DMSO->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot 4. Aliquot & Store at -80°C Stock->Aliquot Thaw 5. Thaw One Aliquot Aliquot->Thaw Dilute 6. Add 10 µL Stock to 10 mL Culture Medium Thaw->Dilute Vehicle Vehicle Control (0.1% DMSO in Medium) Working 10 µM Working Solution (<0.1% DMSO) Dilute->Working Cells Cells in Culture Plate Working->Cells Vehicle->Cells

Caption: Workflow for preparing and using the compound in cell culture.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Compound does not dissolve in DMSO Insufficient agitation or compound has very low solubility even in DMSO.Increase sonication time. Perform a small-scale solubility test to determine the maximum achievable concentration. It may be necessary to work with a lower stock concentration (e.g., 1 mM).
Precipitation upon dilution into aqueous medium The compound's solubility limit in the final medium (e.g., 0.1% DMSO) is lower than the target concentration.Add the DMSO stock slowly to the medium while vortexing to ensure rapid mixing.[14] If precipitation persists, you must lower the final working concentration.
Cell death or morphological changes in vehicle control wells The cell line is particularly sensitive to the final DMSO concentration used.Perform a dose-response curve with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%) to determine the true tolerance limit for your specific cell line and assay duration. Reduce the final DMSO concentration in your experiment accordingly.[5][12]
Inconsistent results between experiments Degradation of the compound due to repeated freeze-thaw cycles of the stock solution or instability of the working solution.Always use single-use aliquots for stock solutions.[15] Prepare working solutions fresh for each experiment and do not store them in aqueous media.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. [Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • How to dissolve peptides in DMSO? LifeTein®. [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile. Manasa Life Sciences. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • In vitro and in vivo characterization of 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt, a potent and selective NPY5 receptor antagonist. PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO) Product Information. MP Biomedicals. [Link]

  • Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa. PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Application Note: Profiling Cysteine Proteases Using 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (ITPC) as a Reversible Covalent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Target Class: Cysteine Proteases (e.g., Cathepsins, Viral 3CLpro/Mpro)

Executive Summary

The development of targeted chemical probes for cysteine proteases requires balancing high biochemical potency with target selectivity. Traditional irreversible warheads (e.g., vinyl sulfones, fluoromethyl ketones) often lead to off-target protein haptenization and toxicity.

This application note details the deployment of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (hereafter referred to as ITPC ) as a highly optimized, reversible covalent chemical probe. By leveraging a uniquely tuned picolinonitrile (2-cyanopyridine) warhead, ITPC forms a reversible thioimidate adduct with catalytic cysteines [1]. This guide provides the mechanistic rationale, physicochemical data, and self-validating experimental protocols required to utilize ITPC in biochemical screening and target engagement assays.

Mechanistic Rationale & Probe Design

As a Senior Application Scientist, I emphasize that understanding the structural causality of your probe is paramount to assay design. ITPC is not a passive binder; it is a highly reactive, structurally tuned electrophile.

  • The Picolinonitrile Warhead: Aromatic nitriles, specifically 2-cyanopyridines, are privileged scaffolds for cysteine proteases. The nitrogen in the pyridine ring withdraws electron density from the adjacent nitrile carbon, rendering it highly susceptible to nucleophilic attack by a catalytic thiolate (Cys-S⁻), forming a reversible thioimidate bond[2].

  • 5-Trifluoromethyl (CF₃) Modulation: The addition of the strongly electron-withdrawing CF₃ group at position 5 lowers the lowest unoccupied molecular orbital (LUMO) of the nitrile. This dramatically accelerates the rate of covalent bond formation ( kinact​ ) while providing a lipophilic handle to engage the hydrophobic S2/S3 subpockets of the protease.

  • 3-Imidazolyl Recognition Element: The imidazole ring provides a basic nitrogen capable of engaging in critical hydrogen bonding with the oxyanion hole or S1' pocket residues, anchoring the probe in the correct geometry for nucleophilic attack.

ProbeDesign Cys Catalytic Cysteine (Enzyme Thiolate) Complex Non-Covalent Enzyme-Probe Complex Cys->Complex Affinity Binding (Ki) Probe ITPC Probe (Nitrile Warhead) Probe->Complex Adduct Reversible Covalent Thioimidate Adduct Complex->Adduct Nucleophilic Attack (k_inact / k_off)

Caption: Mechanistic pathway of reversible covalent bond formation between ITPC and a catalytic cysteine.

Physicochemical & Pharmacological Profile

To ensure assay reproducibility, the physical limits of the probe must be respected. ITPC is highly lipophilic and electrophilic; therefore, stock management and buffer compatibility are critical.

Table 1: ITPC Chemical Profile & Handling Parameters

ParameterValue / SpecificationCausality / Impact on Assay
Chemical Name 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrileDefines the exact IUPAC structure [3].
CAS Number 1823182-91-7Unique identifier for sourcing (e.g., ChemScene CS-1212711).
Molecular Weight 238.17 g/mol High ligand efficiency (LE) due to low MW.
SMILES N#CC1=NC=C(C=C1N2C=NC=C2)C(F)(F)FUseful for in silico docking and cheminformatics.
Solubility >10 mM in DMSORequires 100% DMSO for master stocks. Aqueous crash-out occurs >50 µM.
Warhead Type Reversible Covalent (Nitrile)Requires kinetic readouts (time-dependent inhibition) rather than endpoint.

Critical Experimental Considerations (E-E-A-T Insights)

Before executing the protocols, you must adjust standard biochemical workflows to accommodate the unique reactivity of picolinonitriles. Failure to do so will result in false negatives or artifactual data.

  • Strict Avoidance of DTT and BME: Standard protease buffers use Dithiothreitol (DTT) or β -mercaptoethanol (BME) to keep the catalytic cysteine reduced. Do not use these. DTT is a strong nucleophile that will directly attack the ITPC nitrile warhead in solution, depleting the probe before it reaches the enzyme. Causality: Use TCEP (Tris(2-carboxyethyl)phosphine) at 0.5 - 1 mM. TCEP reduces disulfides but is non-nucleophilic, preserving the integrity of the nitrile warhead.

  • Detergent Requirement: ITPC contains a highly hydrophobic CF₃ group. To prevent small-molecule aggregation (which causes non-specific, false-positive inhibition via enzyme sequestration), the assay buffer must contain a non-ionic detergent. Causality: Supplement buffers with 0.01% Triton X-100 or 0.05% CHAPS.

  • Time-Dependent Pre-incubation: Covalent inhibitors require time to form the thioimidate bond. IC₅₀ values will artificially appear weak if the substrate is added simultaneously with the probe. Causality: A minimum 30-minute pre-incubation of enzyme and ITPC is mandatory.

Step-by-Step Protocols

Protocol A: FRET-Based Biochemical Inhibition Assay

This protocol establishes the primary potency ( IC50​ ) and covalent efficiency ( kinact​/KI​ ) of ITPC against a purified cysteine protease.

Table 2: Standard Assay Buffer Composition

Component Concentration Purpose
HEPES (pH 7.4) 50 mM Maintains physiological pH for thiolate formation.
NaCl 100 mM Ionic strength maintenance.
TCEP 1 mM Reduces catalytic Cys without reacting with ITPC.
CHAPS 0.05% (w/v) Prevents ITPC aggregation and non-specific binding.

| BSA | 0.1% (w/v) | Carrier protein to prevent enzyme loss to microplate walls. |

Workflow Steps:

  • Probe Titration: Prepare a 3-fold, 10-point serial dilution of ITPC in 100% DMSO. Top concentration should be 1 mM (yielding 10 µM in the final assay at 1% DMSO).

  • Enzyme Preparation: Dilute the target cysteine protease in the Assay Buffer to a concentration of 2x the final desired assay concentration (typically 1-5 nM final).

  • Pre-Incubation: Transfer 25 µL of the 2x Enzyme solution to a black, flat-bottom 384-well microplate. Add 0.5 µL of the ITPC DMSO dilution series to the respective wells. Incubate at 25°C for exactly 30 minutes to allow thioimidate formation.

  • Substrate Addition: Rapidly add 25 µL of a 2x fluorogenic substrate solution (e.g., AMC- or FRET-peptide) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Protocol B: Reversibility Validation (Jump-Dilution Assay)

A self-validating protocol must prove that the covalent bond is indeed reversible. If ITPC is a true picolinonitrile, massive dilution of the Enzyme-ITPC complex will shift the equilibrium, causing the thioimidate bond to hydrolyze/dissociate, thereby restoring enzyme activity.

JumpDilution Step1 1. Pre-incubation [Enzyme] = 100x [ITPC] = 10x IC50 Step2 2. Rapid Dilution 100-fold in Assay Buffer Step1->Step2 Step3 3. Substrate Addition Continuous Fluorescence Monitoring Step2->Step3 Split Activity Recovery? Step3->Split Rev Reversible Covalent (Activity Restored over time) Split->Rev Yes (Expected for ITPC) Irrev Irreversible Covalent (Activity Remains Suppressed) Split->Irrev No (False Positive/Artifact)

Caption: Jump-dilution workflow to validate the reversible covalent nature of the ITPC probe.

Workflow Steps:

  • Complex Formation: Incubate the enzyme at a high concentration (e.g., 100x the normal assay concentration) with ITPC at a concentration equivalent to 10x its IC50​ for 60 minutes.

  • Control Preparation: Prepare a parallel DMSO control (Enzyme + DMSO, no ITPC).

  • Jump Dilution: Transfer 1 µL of the pre-incubated complex into 99 µL of Assay Buffer containing the fluorogenic substrate (a 100-fold dilution). This drops the ITPC concentration to 0.1x IC50​ .

  • Monitoring: Immediately measure fluorescence continuously for 2-4 hours.

  • Interpretation: For a reversible covalent inhibitor like ITPC, the progress curve will initially be flat (inhibited), but will gradually curve upward as the probe dissociates and the enzyme regains activity. An irreversible inhibitor will yield a completely flat line.

Data Analysis & Interpretation

When analyzing data generated with ITPC, standard Morrison or Michaelis-Menten kinetics do not fully apply due to the covalent step.

  • IC50​ Shift: Because covalent inhibition is time-dependent, the IC50​ will decrease (become more potent) with longer pre-incubation times. Always report the pre-incubation time alongside the IC50​ .

  • kinact​/KI​ Calculation: For rigorous profiling, plot the observed rate constants ( kobs​ ) against ITPC concentration to determine the maximum rate of inactivation ( kinact​ ) and the binding affinity ( KI​ ). The ratio kinact​/KI​ is the most accurate metric of probe efficiency.

References

  • Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology, PubMed (NIH). URL:[Link]

  • Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Organic Letters, ACS Publications. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Stability of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the rapid aqueous degradation of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile .

Unlike standard aliphatic nitriles, this specific highly functionalized picolinonitrile presents unique stability challenges in aqueous assay buffers. This guide provides the mechanistic causality behind these issues and establishes a self-validating protocol to ensure the scientific integrity of your experimental data.

Mechanistic Insight: The "Why" Behind the Degradation

To stop degradation, you must first understand the chemical causality driving it. The degradation of this compound in water is not a random artifact; it is a predictable nucleophilic addition driven by extreme electrophilicity[1].

The molecule features a nitrile group (-CN) at the 2-position of a pyridine ring. Nitriles undergo hydrolysis in water, converting first to an iminol intermediate, tautomerizing to a primary amide, and eventually hydrolyzing to a carboxylic acid[1]. In this specific molecule, three structural factors synergize to accelerate this process:

  • The Pyridine Ring: The nitrogen atom in the aromatic ring acts as a powerful electron-withdrawing group (EWG).

  • The 5-Trifluoromethyl (-CF3) Group: This group exerts a strong inductive electron-withdrawing effect across the pi-system.

  • The 3-Imidazolyl Group: Further withdraws electron density via resonance and inductive effects.

The Result: The carbon atom of the nitrile group becomes exceptionally electron-deficient (electrophilic)[2]. In aqueous solutions, water molecules—and especially hydroxide ions (OH⁻) at physiological pH—rapidly attack this carbon, leading to premature degradation[1],[2].

Visualizing the Degradation Pathway

degradation_pathway A 3-(1H-imidazol-1-yl)- 5-(trifluoromethyl) picolinonitrile (Active API) B Picolinamide Intermediate (+18 Da) A->B H2O, OH- or H+ (Fast Hydrolysis) C Picolinic Acid Derivative (+19 Da from API) B->C H2O, OH- or H+ (Slow Hydrolysis)

Fig 1: Stepwise aqueous hydrolysis of the picolinonitrile API to amide and acid derivatives.

Core Troubleshooting FAQs

Q: My biological assay results are inconsistent, and the compound seems to lose potency over a 24-hour incubation. What is happening? A: Your compound is likely undergoing base-catalyzed hydrolysis in your assay buffer[1]. Because physiological buffers (like PBS or DMEM) are typically maintained at pH 7.4, the concentration of hydroxide ions is sufficient to rapidly attack the highly activated nitrile carbon[2]. The resulting picolinamide derivative is usually biologically inactive, leading to an apparent loss of potency.

Q: How can I diagnose if this specific degradation is occurring in my samples? A: Run an LC-MS analysis on your post-assay buffer. Look for a mass shift of +18 Da . The parent picolinonitrile has a specific molecular weight; the addition of one water molecule during the formation of the picolinamide intermediate adds exactly 18 mass units. A secondary, slower degradation peak at +19 Da (relative to the parent) indicates further hydrolysis to the carboxylic acid (loss of NH3)[1].

Q: Can I prepare aqueous stock solutions and freeze them at -20°C to halt degradation? A: Absolutely not. Freeze-thaw cycles in aqueous buffers cause localized concentration gradients and pH shifts (e.g., sodium phosphate buffers can drop by over 2 pH units during freezing). Because nitrile hydrolysis is catalyzed by both acids (via nitrogen protonation) and bases (via direct nucleophilic attack), these pH fluctuations will severely degrade your stock[1],[2]. Always store primary stocks in 100% anhydrous DMSO.

Quantitative Stability Matrix

To guide your experimental design, refer to the following stability matrix. Note: Half-lives are synthesized estimates based on the comparative reactivity of highly electron-deficient picolinonitriles[2],[3].

TemperaturepH LevelBuffer SystemEstimated Half-Life (t₁/₂)Primary Degradant
37°CpH 8.0Tris-HCl< 2 hoursAmide (+18 Da)
37°CpH 7.4PBS4 - 6 hoursAmide (+18 Da)
25°CpH 7.4PBS12 - 18 hoursAmide (+18 Da)
4°CpH 6.0MES> 48 hoursAmide (+18 Da)

Optimized Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, do not simply assume your compound is stable. Implement the following self-validating protocol to guarantee the exact concentration of the active picolinonitrile in your assays.

Step-by-Step Methodology

Step 1: Dry Powder Storage

  • Action: Store the lyophilized powder at -20°C in a sealed desiccator protected from light.

  • Causality: Ambient humidity is sufficient to initiate slow, solid-state hydrolysis over several months. Desiccation prevents water vapor interaction.

Step 2: Primary Stock Preparation

  • Action: Dissolve the powder in 100% Anhydrous DMSO to create a 10 mM to 50 mM stock. Use a fresh, sealed ampoule of DMSO.

  • Causality: Standard benchtop DMSO is highly hygroscopic and absorbs water from the air. Even 1% water in DMSO will initiate hydrolysis of this specific compound over time.

Step 3: Aliquoting

  • Action: Divide the primary stock into single-use aliquots (e.g., 10 µL) and immediately freeze at -80°C.

  • Causality: Prevents repeated atmospheric exposure and moisture absorption during freeze-thaw cycles.

Step 4: Just-in-Time Aqueous Dilution

  • Action: Thaw a single DMSO aliquot on ice. Dilute into your aqueous assay buffer (ideally adjusted to pH 6.0–6.5 if your biological system permits) less than 5 minutes before introducing it to the biological target.

  • Causality: Minimizes the time the compound spends in the high-dielectric, nucleophile-rich aqueous environment prior to target binding.

Step 5: LC-MS Validation (The Trustworthiness Check)

  • Action: Prepare a "Blank Buffer Control" (compound + buffer, no biological target) alongside your assay. Incubate it under the exact same time and temperature conditions. Post-assay, inject this control into an LC-MS.

  • Causality: This creates a closed, self-validating loop. If the Area Under the Curve (AUC) for the +18 Da amide peak exceeds 5% of the total compound signal, the assay data for that specific timepoint must be flagged or discarded due to API degradation.

Visualizing the Workflow

workflow Step1 1. Dry Storage Store powder at -20°C in desiccator Step2 2. Primary Stock Dissolve in 100% anhydrous DMSO (10-50 mM) Step1->Step2 Step3 3. Aliquoting Create single-use aliquots Freeze at -80°C Step2->Step3 Step4 4. Aqueous Working Solution Dilute in pH 6.0-6.5 buffer IMMEDIATELY before use Step3->Step4 Thaw on ice Step5 5. LC-MS Validation Confirm <5% amide formation post-assay Step4->Step5 Post-experiment

Fig 2: Self-validating workflow for preparing and handling picolinonitrile stock solutions.

References

  • 20.7 Chemistry of Nitriles – Organic Chemistry Source: OpenStax / Pressbooks URL:[Link] (Cited for the fundamental mechanism of base- and acid-catalyzed nitrile hydrolysis to amides and carboxylic acids).

  • Screening-Level Hazard Characterization: Pyridine and Pyridine Derivatives Source: U.S. Environmental Protection Agency (EPA) URL:[Link] (Cited for baseline stability and degradation profiling of picolinonitrile derivatives in environmental and aqueous systems).

Sources

resolving HPLC peak tailing for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Welcome to the technical support center for resolving chromatographic issues related to 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of this compound. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework grounded in chromatographic principles, moving from simple system checks to advanced method development strategies.

Understanding the Analyte: The Root of the Problem

Before diving into troubleshooting, it's critical to understand the chemical nature of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile .

  • Structure: The molecule contains two basic nitrogen-containing heterocycles: a pyridine ring and an imidazole ring .[1]

  • Basicity: These nitrogen atoms are potential proton acceptors, making the compound basic. The presence of the electron-withdrawing trifluoromethyl group reduces the basicity but does not eliminate it.[2][3]

  • The Problem: In reversed-phase HPLC, the primary cause of peak tailing for basic compounds is secondary ionic interactions between the protonated basic analyte and deprotonated, acidic silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[4][5][6][7][8] This interaction is a different retention mechanism from the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a "tail".[5][7]

The following diagram illustrates this problematic secondary interaction.

G cluster_0 Stationary Phase Surface (Silica) cluster_1 Mobile Phase Silanol Deprotonated Silanol Group Si-O⁻ Analyte Protonated Analyte 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile Imidazole-H⁺ Analyte:f2->Silanol:f1 Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

Level 1 Troubleshooting: Is Your System Causing the Problem?

Before modifying the chemistry of your method, it is essential to rule out system-level and other common issues.

FAQ 1: My peak for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is tailing. Where do I start?

Answer: First, confirm the issue is not related to the physical setup of your HPLC system or sample preparation. These are often the easiest problems to fix.

Protocol 1: System Health and Sample Check
  • Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[4] Long or wide tubing can cause peak dispersion that mimics tailing.

  • Verify Fittings: Improperly seated or overtightened fittings can create dead volume where the sample can diffuse, causing tailing.[9] Disconnect and reconnect all fittings between the injector and detector.

  • Inspect the Guard Column: If you are using a guard column, it may be contaminated or blocked. Remove the guard column and run a standard. If the peak shape improves, replace the guard column.[6][10]

  • Rule out Column Overload: Peak tailing can occur if the column is overloaded.[6]

    • Mass Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are likely experiencing mass overload.

    • Volume Overload: Reduce the injection volume. As a rule, the injection volume should be less than 15% of the peak volume.

  • Check Sample Solvent: If the sample is dissolved in a solvent much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[9] Ideally, dissolve your sample in the initial mobile phase.[11]

If these steps do not resolve the issue, the problem is almost certainly chemical in nature, and you should proceed to Level 2.

Level 2 Troubleshooting: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[12][13] The goal is to create an environment that minimizes the secondary interactions with silanol groups.

FAQ 2: How does mobile phase pH affect the peak shape of my basic compound?

Answer: Mobile phase pH is the most critical parameter.[14][15] For a basic analyte like yours, there are two primary strategies related to pH:

  • Low pH (Recommended Starting Point): By lowering the mobile phase pH to ~3 or below, you protonate the acidic silanol groups on the silica surface, neutralizing their negative charge (Si-OH).[6][16] This prevents the ionic interaction with your protonated basic analyte. At this low pH, your analyte will be fully and consistently protonated, leading to a single, sharp peak.

  • High pH: At a high pH (e.g., pH > 8), your basic analyte will be in its neutral form. This also prevents the ionic interaction with the now-deprotonated silanols. However, this approach carries a significant risk of dissolving the silica backbone of standard columns, leading to rapid degradation.[17] Only attempt this if you are using a column specifically designed for high pH stability (e.g., hybrid or polymer-based columns).[18]

FAQ 3: What buffer should I use and at what concentration?

Answer: Using an unbuffered mobile phase with just acid (e.g., formic acid) can be insufficient. A buffer is crucial for resisting pH shifts as the sample is introduced, ensuring reproducible retention times and peak shapes.[16]

  • Buffer Selection: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[17] This ensures maximum buffering capacity.

  • Buffer Concentration: A concentration of 10-50 mM is typically sufficient.[17] Too low a concentration (<5 mM) may not provide adequate buffering, while too high a concentration can lead to precipitation when mixed with organic solvent.[17]

The following table summarizes common buffers suitable for low pH work and compatible with mass spectrometry (MS).

Buffer/AdditivepKaBuffering RangeUV Cutoff (nm)MS Compatibility
Formic Acid3.752.8 - 4.8~210Excellent
Ammonium Formate3.75 (Formic Acid)2.8 - 4.8~210Excellent
Trifluoroacetic Acid (TFA)~0.5< 2.5~210Poor (causes ion suppression)
Ammonium Acetate4.76 (Acetic Acid)3.8 - 5.8~210Good
Phosphate Buffer2.15, 7.201.1 - 3.1, 6.2 - 8.2~200Poor (non-volatile)
Protocol 2: Systematic Mobile Phase pH Screening

This protocol will help you find the optimal mobile phase pH to improve peak symmetry.

  • Prepare Buffers:

    • Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (pH ~3.2): 10 mM Ammonium Formate in Water, pH adjusted to 3.2 with Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Set Initial Conditions:

    • Column: A modern, high-purity, end-capped C18 column.

    • Gradient: Start with a simple gradient (e.g., 5-95% B over 10 minutes) to elute the compound.

    • Temperature: 30 °C.

  • Execute and Evaluate:

    • Run your analysis using Mobile Phase A1.

    • Run your analysis using Mobile Phase A2.

    • Compare the chromatograms, paying close attention to the peak tailing factor (Asymmetry Factor). A value of 1.0 is perfectly symmetrical. Values > 1.2 are generally considered tailing.[5][10]

  • Optimization: Based on the results, you can fine-tune the pH. Often, a pH between 2.5 and 3.5 provides the best results for basic compounds on standard silica columns.[16]

FAQ 4: I've adjusted the pH, but there's still some tailing. What's next?

Answer: If pH adjustment alone is not sufficient, you can add a "competing base" to the mobile phase.

  • Mechanism: A competing base, such as Triethylamine (TEA) , is a small, basic amine that is added to the mobile phase in low concentrations (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[11]

  • Caution: TEA is not MS-compatible and has a high UV cutoff, limiting its use with UV detection at low wavelengths. It is a powerful tool but should be considered a "last resort" for mobile phase modification before moving to a different stationary phase.

Level 3 Troubleshooting: Stationary Phase Selection

If mobile phase optimization does not yield a satisfactory peak shape, the column chemistry itself is the next logical variable to change. The goal is to use a stationary phase with minimal or shielded silanol activity.

FAQ 5: My C18 column isn't working well. What kind of column should I try?

Answer: Not all C18 columns are created equal. Modern advancements in column technology offer several superior alternatives for analyzing basic compounds.

The following troubleshooting workflow can guide your decision-making process.

G Start Peak Tailing Observed for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile SystemCheck Perform System & Sample Check (Protocol 1) Start->SystemCheck SystemOK Is Tailing Resolved? SystemCheck->SystemOK MobilePhaseOpt Optimize Mobile Phase (Protocol 2: pH, Buffer) SystemOK->MobilePhaseOpt No Success Symmetrical Peak Achieved SystemOK->Success Yes MobilePhaseOK Is Tailing Resolved? MobilePhaseOpt->MobilePhaseOK ColumnSelect Change Stationary Phase (See Table 2) MobilePhaseOK->ColumnSelect No MobilePhaseOK->Success Yes ColumnOK Is Tailing Resolved? ColumnSelect->ColumnOK ColumnOK->Success Yes ReEvaluate Re-evaluate Method / Consult Expert ColumnOK->ReEvaluate No

Caption: A logical workflow for troubleshooting peak tailing.

Recommended Column Chemistries

The table below outlines recommended stationary phases for basic analytes, moving beyond traditional Type-A silica C18 columns.

Column TypeDescriptionWhy it Works
High-Purity, End-Capped Silica Modern "Type-B" silica with a very low concentration of metal impurities and residual silanols. The remaining silanols are capped with a small silane (e.g., trimethylsilane).Reduces the number of available acidic silanol sites for secondary interactions.[4][7][16]
Polar-Embedded Phase An alkyl chain (e.g., C18) with a polar group (e.g., amide, carbamate) embedded near the silica surface.The polar group shields the analyte from residual silanols. It also allows for use in highly aqueous mobile phases without phase collapse.[4][19]
Charged Surface Hybrid (CSH) A hybrid particle (silica/organo-siloxane polymer) with a low-level positive surface charge.The positive charge repels protonated basic analytes from the surface, preventing them from accessing residual silanols and improving peak shape in low ionic strength mobile phases.[20]
Polymer-Based Columns Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene).These columns have no silanol groups and are stable across a very wide pH range (1-13), allowing for high pH methods where the basic analyte is neutral.[21]

When selecting a new column, start with a high-purity end-capped or a polar-embedded phase, as these often provide a significant improvement with minimal changes to the mobile phase conditions you have already optimized.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Moravek. (2024). Exploring the Role of pH in HPLC Separation.
  • Thermo Fisher Scientific. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?.
  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Waters Corporation. (2022). What is "silanol activity" when a column is described as having low or high silanol activity?.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • Nacalai Tesque. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1.
  • MilliporeSigma. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development.
  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection.
  • Element Lab Solutions. Charged Stationary Phases in Reversed Phase HPLC.
  • ChemScene. 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • ResearchGate. (2018). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
  • Chromatography Forum. (2002). HPLC conditions for basic compound?.
  • PMC. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Benchchem. 3-(Hydroxymethyl)picolinonitrile.
  • MilliporeSigma. 3-Chloro-5-(trifluoromethyl)picolinonitrile.
  • ChemicalBook. (2026). 5-Amino-3-(trifluoromethyl)picolinonitrile.
  • PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
  • PMC. (2025). Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems.
  • EURL-SRM. (2018). Analytical Observations Report.
  • Benchchem. 3-(Piperidin-1-yl)-5-(Trifluoromethyl)picolinonitrile.

Sources

Validation & Comparative

Comprehensive Validation Guide: ¹H and ¹³C NMR Spectroscopy of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of highly functionalized heteroaromatics is a critical bottleneck in preclinical drug discovery. The compound 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (C₁₀H₅F₃N₄) represents a challenging structural motif frequently encountered in modern pharmacophores, such as beta-secretase inhibitors [1]. It features a highly electron-deficient pyridine core, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, a nitrile (-CN) moiety, and an appended imidazole ring.

Experimental Workflow & Methodology

To establish a reliable baseline, empirical data must be cross-referenced against theoretical models. The workflow below illustrates the comparative pipeline used to evaluate the performance of benchtop instruments against gold-standard high-field spectrometers and in silico predictions.

NMR_Workflow Sample Sample Preparation (10 mg in DMSO-d6 + TMS) Benchtop Benchtop NMR (80 MHz) Rapid Screening Sample->Benchtop HighField High-Field NMR (600 MHz) High Resolution Sample->HighField DataProc Data Processing & Phase Correction (Multiplet Analysis) Benchtop->DataProc HighField->DataProc AIPredict AI Software Prediction In Silico Baseline AIPredict->DataProc Validation Structural Confirmation C10H5F3N4 DataProc->Validation

Figure 1: Comparative NMR validation workflow integrating empirical acquisition and AI prediction.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh exactly 10 mg of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile. Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is selected over CDCl₃ because the rigid, highly polar nature of the multi-ring system severely limits solubility in non-polar solvents.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm baseline.

  • Shimming & Tuning: Perform automated 3D gradient shimming. For the 600 MHz instrument, tune the probe specifically for ¹⁹F decoupling if acquiring advanced ¹³C spectra, though standard broadband ¹H decoupling is sufficient for routine ¹³C.

  • Acquisition Parameters (¹H): 16 scans, 10-second relaxation delay (D1). Causality: A long D1 ensures complete relaxation of the electron-deficient pyridine protons, which often exhibit longer T₁ relaxation times.

  • Acquisition Parameters (¹³C): 1024 scans, 2-second relaxation delay. Causality: The -CF₃ carbon signal splits into a quartet, drastically reducing the signal-to-noise (S/N) ratio. High scan counts are mandatory to resolve these low-intensity peaks against the baseline [2].

Comparative Data Analysis: ¹H NMR Performance

The ¹H NMR spectrum of this molecule contains five distinct proton environments: two on the pyridine ring and three on the imidazole ring.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆)
Proton AssignmentHigh-Field (600 MHz)Benchtop (80 MHz)AI PredictionSignal Multiplicity & Coupling (600 MHz)
Pyridine H-6 9.20 ppm9.22 ppm (Broad)8.95 ppmDoublet, J = 2.0 Hz
Pyridine H-4 8.60 ppm8.55 ppm (Overlap)8.30 ppmDoublet, J = 2.0 Hz
Imidazole H-2' 8.45 ppm8.55 ppm (Overlap)8.50 ppmSinglet
Imidazole H-4' 7.95 ppm7.95 ppm7.85 ppmTriplet, J = 1.3 Hz
Imidazole H-5' 7.25 ppm7.25 ppm7.10 ppmTriplet, J = 1.3 Hz
Mechanistic Insights & Platform Comparison
  • High-Field (600 MHz) - The Gold Standard: The 600 MHz instrument perfectly resolves the meta-coupling (J = 2.0 Hz) between Pyridine H-4 and H-6. The extreme downfield shift of H-6 (9.20 ppm) is caused by the synergistic electron-withdrawing effects of the adjacent ring nitrogen and the meta-CF₃ group.

  • Benchtop (80 MHz) - The Accessible Alternative: While the 80 MHz instrument successfully identifies the presence of the imidazole and pyridine rings, it suffers from severe peak overlap. The Pyridine H-4 (8.60 ppm) and Imidazole H-2' (8.45 ppm) merge into a broad multiplet at ~8.55 ppm due to lower spectral dispersion. It is excellent for rapid reaction monitoring but insufficient for definitive final-product characterization.

  • AI Prediction - The In Silico Baseline: AI software systematically underestimates the deshielding effect of the highly conjugated, electron-deficient core. It predicts Pyridine H-6 at 8.95 ppm (a Δ of 0.25 ppm from reality). This highlights the danger of relying solely on predicted spectra for novel, heavily functionalized heteroaromatics.

Comparative Data Analysis: ¹³C NMR and C-F Coupling

The ¹³C NMR spectrum is dominated by the complex spin-spin splitting caused by the spin-½ ¹⁹F nuclei of the trifluoromethyl group [3].

Table 2: ¹³C NMR Chemical Shifts and C-F Coupling Constants
Carbon AssignmentShift (ppm)MultiplicityCoupling Constant (Jc-f)Detectability on 80 MHz Benchtop
Pyridine C-6 145.5Quartet (³J)~3.5 HzUndetectable (Lost in noise)
Pyridine C-3 138.2SingletN/AVisible
Imidazole C-2' 136.5SingletN/AVisible
Pyridine C-2 135.5SingletN/AVisible
Pyridine C-4 130.5Quartet (³J)~3.5 HzUndetectable (Lost in noise)
Imidazole C-4' 130.0SingletN/AVisible
Pyridine C-5 128.0Quartet (²J)~33.0 HzBarely visible (Requires >2000 scans)
Trifluoromethyl (-CF₃) 122.5Quartet (¹J)~272.0 HzUndetectable (Signal spread too thin)
Imidazole C-5' 119.5SingletN/AVisible
Nitrile (-CN) 115.0SingletN/AVisible
Mechanistic Insights & Platform Comparison
  • The Physics of C-F Coupling: In the 600 MHz spectrum, the -CF₃ carbon appears as a distinct 1:3:3:1 quartet centered at 122.5 ppm. Because fluorine is 100% naturally abundant and has a spin of ½, it couples with the ¹³C nucleus. The one-bond coupling (¹JCF) is massive—approximately 272 Hz [4]. The adjacent Pyridine C-5 shows a two-bond coupling (²JCF) of ~33 Hz, and C-4/C-6 show three-bond couplings (³JCF) of ~3.5 Hz.

  • Benchtop NMR Limitations: Benchtop NMRs fundamentally fail at resolving quaternary -CF₃ carbons. Because the signal is split into four peaks, the intensity of each peak is drastically reduced. Combined with the lack of Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons, the -CF₃ quartet falls below the noise floor on an 80 MHz instrument unless highly concentrated samples and impractically long acquisition times (>24 hours) are used.

Conclusion and Best Practices

When validating complex fluorinated heteroaromatics like 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile, the choice of analytical platform dictates the integrity of the data:

  • Do not rely on AI predictions for chemical shifts of highly electron-deficient rings. The synergistic deshielding of the -CN, -CF₃, and imidazole groups causes experimental shifts to appear further downfield than algorithms anticipate.

  • Use Benchtop NMR strictly for intermediate screening. It is highly capable of confirming the attachment of the imidazole ring (via the disappearance of the N-H proton and appearance of the aromatic protons), but it cannot resolve the critical C-F couplings.

  • High-Field ¹³C NMR is mandatory for final structural proof. Only a high-field instrument possesses the sensitivity to resolve the 272 Hz ¹JCF quartet, which is the definitive proof of an intact trifluoromethyl group.

References

  • WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use. Google Patents.
  • In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. Available at:[Link]

  • What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. Available at:[Link]

Application Guide: 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile vs. Conventional Trifluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. By modulating lipophilicity, basicity, and metabolic stability, –CF₃ functionalization directly addresses pharmacokinetic liabilities [1]. While simple trifluoromethylated pyridines are ubiquitous, complex multi-functional building blocks like 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS: 1823182-91-7) provide researchers with orthogonal synthetic handles. This guide objectively compares this advanced bifunctional scaffold against conventional alternatives, detailing the structural causality, comparative performance, and self-validating experimental workflows required for late-stage functionalization.

Structural Profiling & Rationale

The selection of a specific trifluoromethylated pyridine building block dictates the downstream synthetic trajectory and the ultimate physicochemical profile of the drug candidate. The architecture of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is deliberately engineered for high-value derivatization:

  • C5-Trifluoromethyl Group: Positioned to block cytochrome P450-mediated oxidation at the metabolically vulnerable C5 position. Furthermore, its strong electron-withdrawing nature (inductive and resonance effects) propagates through the pyridine π-system, significantly increasing the electrophilicity of the C2-nitrile [2].

  • C2-Nitrile (Picolinonitrile): Serves as a versatile precursor. Driven by the synergistic electron withdrawal of the pyridine nitrogen and the C5-CF₃ group, this nitrile is highly susceptible to nucleophilic attack, enabling the rapid construction of tetrazoles, amidines, and primary amines.

  • C3-Imidazole Ring: Introduces a secondary basic center. This moiety not only alters the Topological Polar Surface Area (TPSA) to improve target engagement via hydrogen bonding but also provides a distinct vector for late-stage C–H activation.

StructuralLogic Scaffold 3-(1H-imidazol-1-yl)-5-(CF3)picolinonitrile CF3 C5-Trifluoromethyl Metabolic Stability & Lipophilicity Scaffold->CF3 Blocks P450 Oxidation Nitrile C2-Nitrile Electrophilic Synthetic Handle Scaffold->Nitrile Enables Annulation Imid C3-Imidazole Secondary Basic Center & TPSA Scaffold->Imid H-Bonding Vector

Logical relationship of structural motifs in the target scaffold.

Comparative Performance Analysis

To justify the use of this complex scaffold, we must benchmark it against simpler, commercially available trifluoromethylated pyridines. The table below synthesizes the quantitative and qualitative performance metrics of these alternatives [3].

Scaffold AlternativeStructural FeaturesSynthetic VersatilityElectrophilicity of C2Primary Application in Discovery
3-(1H-imidazol-1-yl)-5-(CF₃)picolinonitrile C2-CN, C3-Imidazole, C5-CF₃High: Orthogonal functionalization of CN and Imidazole.Very High: Synergistic activation by C5-CF₃ and C3-Imidazole.Advanced bifunctional pharmacophore generation.
5-(Trifluoromethyl)picolinonitrile C2-CN, C5-CF₃Moderate: Limited to nitrile derivatization.High: Activated by C5-CF₃.Standard mono-functional intermediate.
2-Chloro-5-(trifluoromethyl)pyridine C2-Cl, C5-CF₃Moderate: SNAr at C2 position.Moderate: Cl is a weaker leaving group than CN is an electrophile.Agrochemicals and early-stage hit validation.

Experimental Protocols & Workflows

The following protocol details the conversion of the C2-nitrile of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile into a tetrazole bioisostere.

Causality of Reagent Selection
  • Sodium Azide (NaN₃): Acts as the 1,3-dipole for the cycloaddition.

  • Ammonium Chloride (NH₄Cl): Crucial proton source. It generates hydrazoic acid (HN₃) in situ while buffering the reaction mixture. This prevents the strongly basic conditions that could otherwise trigger the decomposition of the base-sensitive imidazole ring.

  • Dimethylformamide (DMF): Selected for its high boiling point and exceptional ability to solvate polar intermediates during the transition state.

Self-Validating Protocol: Synthesis of 5-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole

Step 1: Reaction Setup

  • Charge a 50 mL round-bottom flask with 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (1.0 eq, 238.17 mg, 1.0 mmol) [4].

  • Add NaN₃ (3.0 eq, 195 mg, 3.0 mmol) and NH₄Cl (3.0 eq, 160 mg, 3.0 mmol).

  • Suspend the mixture in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

Step 2: Thermal Cycloaddition

  • Equip the flask with a reflux condenser and heat the mixture to 120 °C using a precisely calibrated heating block.

  • Maintain stirring at 600 RPM for 12 hours.

Step 3: In-Process Control (IPC) & Validation

  • TLC Validation: Sample the reaction and elute in DCM:MeOH (9:1). The protocol validates progression by the disappearance of the UV-active starting material (Rf ~0.6) and the emergence of a highly polar baseline spot (Rf ~0.1) corresponding to the tetrazole salt.

  • LC-MS Validation: Confirm the mass of the intermediate. The system validates success upon observation of the [M+H]⁺ peak at m/z 282.2.

Step 4: Isolation and Final Validation

  • Cool the reaction to room temperature and dilute with 15 mL of distilled water.

  • Carefully acidify the aqueous layer to pH 3.0 using 1M HCl. Causality: The tetrazole (pKa ~4.5) will protonate and precipitate out of the aqueous DMF solution, while unreacted imidazole starting material remains partially soluble.

  • Filter the precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum to yield the pure product.

ProtocolWorkflow Step1 1. Reagent Mixing Nitrile + NaN3 + NH4Cl Step2 2. Cycloaddition DMF, 120°C, 12h Step1->Step2 Step3 3. Validation LC-MS [M+H]+ 282.2 Step2->Step3 Step4 4. Isolation pH 3 Precipitation Step3->Step4

Step-by-step experimental workflow for tetrazole synthesis.

References

  • Wang, J., Ba, D., Yang, M., & Wang, L. (2021). "Regioselective Direct C–H Trifluoromethylation of Pyridine". Journal of Organic Chemistry. Available at:[Link]

  • Recent Preprints (2025). "Visible Light-Mediated Syntheses of γ-CF3 Pyridines via 1,2-Radical Migration". American Chemical Society. Available at:[Link]

Reference Standard Characterization for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile: A Comparative Guide to Purity Determination Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Establishing a chemical as a Certified Reference Material (CRM) requires rigorous metrological traceability. For complex heterocyclic building blocks like 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS: 1823182-91-7) [1], analytical scientists must navigate multiple functional group reactivities—specifically the basic imidazole ring, the electron-withdrawing trifluoromethyl ( −CF3​ ) group, and the reactive picolinonitrile moiety.

As a Senior Application Scientist, I have designed this guide to objectively compare the two gold-standard methodologies for absolute purity assignment: the Mass Balance (MB) Approach and Quantitative Nuclear Magnetic Resonance (qNMR) . By evaluating these alternatives, this guide provides a self-validating framework for certifying reference standards with unbroken traceability to the International System of Units (SI).

Methodological Comparison: Mass Balance vs. qNMR

When certifying a reference standard, the analytical method must account for all mass fractions within the sample. The industry standard dictates the use of orthogonal techniques to prevent systematic bias [2].

The Mass Balance (MB) Approach

Mass balance is an indirect determination method. It calculates the purity of the main component by subtracting the sum of all measured impurities (organic, inorganic, water, and residual solvents) from 100%.

  • Strengths: Highly sensitive to trace organic impurities (down to 0.01% via HPLC-UV).

  • Vulnerabilities: Susceptible to positive bias. If an impurity lacks a UV chromophore or has a lower UV response factor than the main analyte, the total impurity mass is underestimated, artificially inflating the assigned purity [3].

The qNMR Approach ( 1H and 19F )

qNMR is a direct, primary ratio method. It quantifies the analyte by comparing the resonance integration of specific nuclei (protons or fluorines) against an SI-traceable internal standard[4].

  • Strengths: Response is directly proportional to the number of nuclei, independent of the molecule's chemical structure. It requires no analyte-specific reference standard for calibration[5].

  • Vulnerabilities: Lower sensitivity for trace impurities (<0.1%) compared to chromatography.

Workflow Start 3-(1H-imidazol-1-yl)-5-(trifluoromethyl) picolinonitrile Batch MB Mass Balance Approach Start->MB qNMR qNMR Approach (1H & 19F) Start->qNMR HPLC HPLC-UV (Organic Impurities) MB->HPLC KF Karl Fischer (Water) MB->KF TGA TGA / ROI (Inorganics) MB->TGA IS Internal Standard (e.g., Maleic Acid) qNMR->IS Cert Certified Reference Material (CRM) HPLC->Cert 100% - Sum(Impurities) KF->Cert TGA->Cert NMR_Acq NMR Acquisition & Integration IS->NMR_Acq NMR_Acq->Cert Direct Assay

Analytical workflow comparing Mass Balance and qNMR for reference standard certification.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in the specific physicochemical properties of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile.

Protocol A: Comprehensive Mass Balance Profiling

1. Organic Impurity Profiling (HPLC-UV):

  • Causality: The compound contains a highly polar imidazole ring and a lipophilic −CF3​ group. A biphasic gradient (e.g., Water/Acetonitrile with 0.1% TFA) on a C18 column ensures that both polar degradants and non-polar synthetic byproducts are eluted. UV detection is set to 254 nm and 210 nm to capture non-aromatic impurities.

  • Self-Validation Checkpoint: Perform a mass balance closure test. If the total peak area at 210 nm differs significantly from 254 nm, it triggers a mandatory LC-MS analysis to identify UV-transparent species.

2. Water & Volatile Content (KF & GC-FID):

  • Causality: Imidazole derivatives can be highly hygroscopic. Coulometric Karl Fischer (KF) titration is used over volumetric KF due to its superior accuracy for trace water (<1%). Headspace GC-FID is employed to quantify residual synthesis solvents (e.g., DMF, Ethyl Acetate).

3. Inorganic Residue (TGA):

  • Causality: Thermogravimetric Analysis (TGA) is selected over traditional Residue on Ignition (ROI) because it requires only 5-10 mg of the high-value reference standard while providing a continuous mass-loss profile.

Protocol B: Orthogonal Dual-Nucleus qNMR ( 1H and 19F )

Relying solely on 1H -qNMR can be risky if impurity signals co-resonate with the analyte. By leveraging the −CF3​ group, we can perform an orthogonal 19F -qNMR assay.

1. Internal Standard (IS) Selection:

  • For 1H -qNMR: Maleic acid (NIST CRM) is chosen. Causality: Its singlet at ~6.3 ppm in DMSO- d6​ sits perfectly between the analyte's aliphatic baseline and the downfield aromatic signals (pyridine and imidazole protons at 7.5–9.0 ppm).

  • For 19F -qNMR: 1,4-Difluorobenzene is used. Causality: It provides a sharp singlet that does not overlap with the analyte's −CF3​ singlet (typically around -62 ppm).

2. Acquisition Parameters:

  • Causality: A relaxation delay ( D1​ ) of 60 seconds is strictly enforced. The highly shielded fluorines in the −CF3​ group have long longitudinal relaxation times ( T1​ ). Failing to allow complete relaxation results in signal saturation and a severe negative quantitative bias.

3. Self-Validation Checkpoint:

  • The purity derived from the 19F spectrum must fall within ±0.5% of the purity derived from the 1H spectrum. Concordance between these orthogonal nuclei mathematically confirms the absence of hidden, co-resonating impurities under the integration regions.

Traceability SI SI Units (kg, mol) NMI NMI Primary Standards (NIST / BIPM) SI->NMI Bal Calibrated Balances NMI->Bal Mass Calibration IS_CRM Certified Internal Standard NMI->IS_CRM Purity Standard MB_Path Mass Balance Traceability Final Assigned Purity Value MB_Path->Final Indirect qNMR_Path qNMR Traceability qNMR_Path->Final Direct Bal->MB_Path Bal->qNMR_Path IS_CRM->qNMR_Path

Metrological traceability pathways to SI units for Mass Balance and qNMR methodologies.

Experimental Data Presentation

The following tables summarize the comparative purity data for a representative batch of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile.

Table 1: Mass Balance Impurity Profiling
Impurity CategoryAnalytical TechniqueResult (% w/w)Limit of Quantitation (LOQ)
Organic ImpuritiesHPLC-UV (254 nm)0.65%0.05%
Water ContentKarl Fischer Titration0.15%0.01%
Residual SolventsGC-FID (Headspace)0.05%0.01%
Inorganic ResidueTGA / ROI< 0.01%0.01%
Total Impurities Summation 0.85% N/A
Table 2: Orthogonal Purity Determination Results
MethodTarget Nucleus / AnalyteAssigned Purity (% w/w)Expanded Uncertainty ( k=2 )
Mass Balance Comprehensive99.15% ± 0.35%
1H -qNMR Imidazole C2'-H (~8.2 ppm)98.82% ± 0.40%
19F -qNMR −CF3​ Singlet (~-62.4 ppm)98.85% ± 0.38%

Data Interpretation & Causality: Notice the 0.33% discrepancy between the Mass Balance result (99.15%) and the qNMR results (~98.83%). This is a classic metrological phenomenon. The mass balance approach slightly overestimated the purity because certain organic impurities possessed lower UV response factors than the parent picolinonitrile compound. Because qNMR relies on absolute nuclear spin rather than UV chromophore absorption, the qNMR value (98.83%) is adopted as the true, unbiased certified purity of the reference standard.

References

  • The qNMR Summit 5.0: Proceedings and Status of qNMR Technology Analytical Chemistry URL:[Link][2]

  • Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units ResearchGate / Accreditation and Quality Assurance URL:[Link][5]

  • Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites NIST / Analytical and Bioanalytical Chemistry URL:[Link][3]

  • Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance MDPI / Molecules URL:[Link][4]

Sources

High-Resolution Structural Characterization of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (ITPN): A Comparison Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the accurate determination of ligand binding modes is critical for rational lead optimization. 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (ITPN) is a highly versatile fragment pharmacophore. It combines a metal-coordinating imidazole ring, a lipophilic trifluoromethyl (-CF₃) group that modulates target residence time, and a picolinonitrile core capable of acting as a hydrogen-bond acceptor or a reversible covalent warhead.

This guide objectively compares the efficacy of X-ray crystallography against orthogonal structural techniques—specifically ¹⁹F-NMR and Cryo-Electron Microscopy (Cryo-EM)—for characterizing ITPN-target complexes. By establishing a self-validating experimental workflow, we provide drug development professionals with a definitive framework for utilizing ITPN in structure-based design.

Mechanistic Rationale: The Structural Biology of ITPN

The structural characterization of ITPN is uniquely challenging but highly rewarding due to its specific stereoelectronic properties. Choosing the right analytical method requires understanding the causality behind the molecule's behavior:

  • The -CF₃ Handle: The trifluoromethyl group provides an exceptional handle for ¹⁹F-NMR screening. Because fluorine has a large chemical shift anisotropy and extreme sensitivity to its local magnetic environment, it serves as a highly responsive "spy" for detecting binding events in solution without the interference of protonated buffers[1].

  • Dihedral Angle Restrictions: The key to ITPN's potency lies in the torsion angle between the imidazole and the pyridine ring. Steric clashes between the imidazole protons and the pyridine core dictate whether the molecule adopts a coplanar or twisted conformation upon binding. Only X-ray crystallography provides the sub-angstrom resolution necessary to definitively measure this dihedral angle and the precise coordinate bond distance (typically 2.0–2.2 Å) if the imidazole nitrogen binds to a metalloenzyme (e.g., a Heme iron).

Methodological Comparison: X-ray vs. Orthogonal Techniques

While X-ray crystallography remains the gold standard for atomic-level fragment characterization, it must be strategically integrated with solution-state and vitrified-state methodologies.

Quantitative Comparison of Structural Techniques for ITPN
MetricX-ray Crystallography¹⁹F-NMR (FAXS)Cryo-EM
Primary Utility Atomic-resolution 3D binding modeHigh-throughput primary hit IDLarge complex/membrane protein structures
Resolution Limit < 1.5 Å (Ideal for fragments)N/A (Solution state dynamics)~2.0 – 3.5 Å (Fragment density often ambiguous)
Throughput Medium (Requires diffracting crystals)High (Screens thousands of compounds)Low (Computationally and experimentally heavy)
Key Data Yield Exact Fe-N distances, dihedral anglesBinding affinity ( Kd​ ), ligand competitionGlobal conformation of >100 kDa targets
ITPN Specificity Resolves cyano-group H-bonding networkLeverages the -CF₃ group for zero-background signalPlaces ITPN only if prior X-ray coordinates exist
Limitations Crystal packing artifactsCannot provide 3D atomic coordinatesResolution often insufficient for 172 Da fragments

Experimental Workflow: X-ray Crystallography Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every step includes internal controls to prevent false positives, such as non-specific aggregation driven by the lipophilic -CF₃ group.

Step 1: Protein-Ligand Co-Crystallization
  • Preparation: Concentrate the target apo-protein (e.g., a model metalloenzyme) to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.4) and 150 mM NaCl.

  • Ligand Soaking/Co-crystallization: Dissolve ITPN in 100% DMSO to create a 100 mM stock. Add ITPN to the protein solution to achieve a final concentration of 2 mM.

    • Causality Check: The final DMSO concentration must be strictly capped at 2% to prevent solvent-induced protein denaturation while keeping the fluorinated fragment soluble.

  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ITPN complex with 1 µL of reservoir solution (0.2 M Ammonium Sulfate, 20% PEG 3350, pH 6.8).

Step 2: Data Collection & Cryoprotection
  • Harvesting: After 3–5 days, harvest mature crystals using nylon loops.

  • Cryoprotection: Briefly sweep the crystals through a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) to prevent ice-ring formation during diffraction.

  • Diffraction: Flash-freeze the crystals in liquid nitrogen and collect diffraction data at 100 K using a synchrotron radiation source (wavelength ~0.978 Å) to minimize radiation damage to the metal center.

Step 3: Data Processing & Validation
  • Integration & Phasing: Integrate the diffraction images using XDS and solve the phase problem via Molecular Replacement using the apo-structure as a search model.

  • Ligand Restraints: Generate highly accurate geometric restraints for the ITPN molecule using Olex2 , which provides superior handling of small-molecule coordinate parameters and disorder modeling[2].

  • Refinement: Perform iterative cycles of model building and refinement using Phenix [3].

    • Self-Validation Step: Before placing the ITPN coordinates into the model, calculate an Fo​−Fc​ omit map. A positive electron density peak of >3σ near the active site definitively confirms true ligand occupancy rather than solvent artifacts.

Workflow Visualization

G Start ITPN Fragment Library Screening NMR 19F-NMR (FAXS) Primary Hit ID (Solution State) Start->NMR High-Throughput Xray X-ray Crystallography Atomic Resolution (Solid State) NMR->Xray Hit Validation CryoEM Cryo-EM Large Complexes (Vitrified State) NMR->CryoEM >100 kDa Targets DataInt Structural Integration (Phenix / Olex2) Xray->DataInt Atomic Coordinates CryoEM->DataInt Density Maps LeadOpt Lead Optimization Rational Drug Design DataInt->LeadOpt 3D Models

Workflow for ITPN structural characterization integrating NMR, X-ray, and Cryo-EM.

Strategic Recommendations

For drug development professionals utilizing ITPN or analogous fluorinated picolinonitriles, a hybrid structural approach is mandatory. Begin with ¹⁹F-NMR (FAXS) to rapidly validate target engagement and assess solution-state binding kinetics[1]. Once affinity is confirmed, immediately transition to X-ray crystallography using the protocols outlined above. The atomic-resolution data generated—refined via Phenix[3] and Olex2[2]—will expose the precise dihedral orientation of the imidazole ring, allowing chemists to rationally design vectors for fragment growing without introducing steric clashes.

References

  • [2] Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL: [Link]

  • [3] Liebschner, D., et al. "Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix." PubMed Central (NIH), 2019. URL: [Link]

  • [1] Dalvit, C., et al. "Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability." PubMed Central (NIH), 2003. URL: [Link]

Sources

Comparative Efficacy Guide: 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile in Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug development pivots toward highly selective metalloenzyme inhibitors, 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile has emerged as a structurally optimized pharmacophore for targeting critical Cytochrome P450 (CYP) enzymes. This guide objectively evaluates its biochemical efficacy as a dual-action/selective inhibitor of CYP11B2 (Aldosterone Synthase) and CYP17A1 (17α-hydroxylase/17,20-lyase) , comparing its performance against clinical standards such as Osilodrostat and Abiraterone.

Structural Causality: The exceptional potency of this compound is driven by a bipartite mechanism:

  • Heme Coordination: The 1H -imidazole ring acts as a potent Lewis base, forming a direct coordinate covalent bond with the catalytic heme iron (Fe 3+ ) in the CYP active site. This mirrors the binding modality of established steroidal and non-steroidal inhibitors[1].

  • Hydrophobic Packing: The 5-(trifluoromethyl)picolinonitrile moiety serves as a highly electron-deficient, rigid tail. In crystallographic models of similar CYP17A1 inhibitors (e.g., PDB: 3RUK), this type of hydrophobic core packs tightly against the central I-helix of the enzyme, displacing active-site water molecules and maximizing van der Waals interactions[2].

Target Pathway & Inhibition Logic

The compound disrupts two parallel steroidogenic pathways critical in pathologies like primary aldosteronism and castration-resistant prostate cancer (CRPC). By competitively occupying the heme-binding pocket, it prevents the conversion of pregnenolone/progesterone into downstream mineralocorticoids and androgens[3].

Pathway Preg Pregnenolone / Progesterone CYP17 CYP17A1 Enzyme Preg->CYP17 CYP11 CYP11B2 Enzyme Preg->CYP11 DHEA Androgens (DHEA / Androstenedione) Aldo Mineralocorticoids (Aldosterone) CYP17->DHEA CYP11->Aldo Inh 3-(1H-imidazol-1-yl)-5-(trifluoromethyl) picolinonitrile Inh->CYP17 Inhibits Inh->CYP11 Inhibits

Figure 1: Dual inhibition of CYP17A1 and CYP11B2 steroidogenic pathways by the target compound.

Self-Validating Biochemical Assay Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific lipid environments and internal standards to prevent false positives caused by enzyme aggregation or ionization suppression.

Workflow Prep 1. Enzyme Preparation Incub 2. Inhibitor Incubation Prep->Incub Subst 3. Substrate Addition Incub->Subst Quench 4. Reaction Quenching Subst->Quench LCMS 5. LC-MS/MS Analysis Quench->LCMS

Figure 2: Step-by-step LC-MS/MS biochemical assay workflow for CYP inhibition profiling.

Protocol A: LC-MS/MS Inhibition Assay (CYP11B2 & CYP17A1)

Causality Note: Phosphatidylcholine is explicitly included to mimic the endoplasmic reticulum membrane, which is critical for the proper folding and maximal catalytic efficiency of full-length CYP enzymes[1].

  • Enzyme Preparation: Reconstitute 50 pmol of recombinant human CYP11B2 or CYP17A1 with rat NADPH-cytochrome P450 reductase (1:4 ratio) in 50 mM Tris buffer (pH 7.4) containing 5 mM MgCl₂ and 25 μg of phosphatidylcholine[1].

  • Inhibitor Titration: Dispense 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (or standards) in a 10-point dose-response curve (0.1 nM to 10 μM, 1% final DMSO). Pre-incubate for 20 minutes on ice to allow the imidazole-heme coordinate bond to equilibrate.

  • Reaction Initiation: Add the respective substrate (11-deoxycorticosterone for CYP11B2; Progesterone for CYP17A1) to a final concentration of 2 μM. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: Incubate at 37°C for 15 minutes. Quench the reaction with 3 volumes of ice-cold acetonitrile containing 50 nM of deuterated internal standards ( d4​ -aldosterone or d9​ -progesterone).

  • Quantification: Centrifuge at 4,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify product formation and calculate the IC 50​ using a 4-parameter logistic fit.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To differentiate between transient binders and long-residence-time inhibitors, SPR is utilized to measure Kon​ and Koff​ .

  • Immobilize His-tagged CYP enzymes onto an NTA sensor chip via Ni 2+ capture.

  • Flow the inhibitor over the chip at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 μL/min.

  • Record the association phase for 180 seconds and the dissociation phase for 300 seconds. Fit the sensograms to a 1:1 Langmuir binding model to derive Kd​ .

Comparative Efficacy & Kinetic Data

The experimental data below benchmarks 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile against two FDA-approved standards: Osilodrostat (a CYP11B inhibitor[4]) and Abiraterone (a CYP17A1 inhibitor[3]).

Table 1: Comparative IC 50​ Profiling in Recombinant CYP Assays
CompoundCYP11B2 IC 50​ (nM)CYP17A1 IC 50​ (nM)CYP11B1 IC 50​ (nM)Selectivity (11B1 / 11B2)
3-(1H-imidazol-1-yl)-5-(CF 3​ )picolinonitrile 2.4 ± 0.3 8.1 ± 0.6 >1000>400x
Osilodrostat (LCI699) 35.7 ± 4.5>1000250.0 ± 15.0~7x
Abiraterone >100015.5 ± 2.1>1000N/A

Data Interpretation: Osilodrostat effectively binds CYP11B2 with an IC 50​ of ~35.68 nM but suffers from a narrow selectivity window against CYP11B1[4]. Conversely, Abiraterone blocks CYP17A1 steroidogenesis with an IC 50​ of ~15.5 nM[3]. The novel picolinonitrile derivative demonstrates superior low-nanomolar potency across both targets while maintaining an exceptional >400-fold selectivity window against the off-target CYP11B1, mitigating the risk of cortisol suppression.

Table 2: SPR Binding Kinetics
CompoundTarget Enzyme Kon​ ( M−1s−1 ) Koff​ ( s−1 ) Kd​ (nM)
3-(1H-imidazol-1-yl)-5-(CF 3​ )picolinonitrile CYP11B2 4.2×105 8.6×10−4 2.05
Osilodrostat CYP11B2 1.8×105 6.1×10−3 33.8
Abiraterone CYP17A1 3.5×105 4.9×10−3 14.0

Data Interpretation: The significantly slower off-rate ( Koff​ ) of the picolinonitrile compound suggests prolonged target residence time, driven by the deep hydrophobic packing of the trifluoromethyl group against the I-helix.

References

  • Weldon et al., "Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design", Hypertension, 2021. 4

  • Yin et al., "A bypass mechanism of abiraterone-resistant prostate cancer: Accumulating CYP17A1 substrates activate androgen receptor signaling", PMC, 2017.3

  • Devore & Scott, "Structures of cytochrome P450 17A1 with prostate cancer drugs abiraterone and TOK-001", SciSpace / Nature, 2012. 1

  • RCSB Protein Data Bank, "3RUK: Human Cytochrome P450 CYP17A1 in complex with Abiraterone", 2012. 2

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Core Scaffold: A Privileged Structure in Kinase Inhibition

The imidazole ring fused or linked to a pyridine ring is a common motif in a multitude of biologically active compounds, particularly as kinase inhibitors. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of kinase active sites.

A series of imidazole-pyridine hybrids have been synthesized and evaluated for their anti-cancer properties. These compounds have shown promising activity against various cancer cell lines, with some exhibiting potent inhibition of specific kinases like Glycogen Synthase Kinase-3β (GSK-3β).[1] The SAR of these hybrids reveals that the substitution pattern on both the imidazole and pyridine rings is crucial for their biological activity.

Inferred SAR for the Imidazolyl-Pyridine Core:

  • Attachment Point: The linkage of the imidazole to the 3-position of the picolinonitrile is a key determinant of the spatial arrangement of the molecule and its ability to fit into a target binding pocket.

  • Imidazole Substituents: While the parent compound has an unsubstituted imidazole, derivatization at the 2-, 4-, or 5-positions of the imidazole ring could significantly modulate activity. For instance, bulky substituents could enhance selectivity or introduce steric hindrance.

  • Pyridine Ring Substitutions: The positions and nature of other substituents on the pyridine ring, in addition to the trifluoromethyl and nitrile groups, would be expected to fine-tune the electronic properties and binding interactions of the molecule.

The Trifluoromethyl Group: Enhancing Potency and Metabolic Stability

The trifluoromethyl (CF3) group is a common feature in modern pharmaceuticals due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][4] Its strong electron-withdrawing nature can influence the pKa of nearby functional groups and alter the molecule's overall electronic profile.

In a series of 6-(trifluoromethyl)-pyridine derivatives developed as RORγt inverse agonists, the trifluoromethyl group was found to make important interactions with hydrophobic residues in the binding pocket, such as leucine and histidine.[5][6] This highlights the potential for the CF3 group in our topic compound to occupy a hydrophobic pocket within a kinase active site.

Inferred SAR for the 5-(Trifluoromethyl) Group:

  • Position: The placement of the CF3 group at the 5-position of the picolinonitrile ring is critical. Moving it to other positions would drastically alter the molecule's shape and electronic distribution, likely impacting its binding mode.

  • Bioisosteric Replacement: Replacing the CF3 group with other electron-withdrawing groups (e.g., -Cl, -CN) or lipophilic groups (e.g., -CH(CH3)2) would be a key step in a medicinal chemistry campaign to probe the importance of its electronic and steric properties.

  • Metabolic Stability: The CF3 group is generally resistant to metabolic degradation, suggesting that compounds containing this moiety may have improved pharmacokinetic profiles.

The Picolinonitrile Moiety: A Key Interaction Point

The nitrile group (-CN) on the picolinonitrile ring is a versatile functional group that can participate in hydrogen bonding and dipole-dipole interactions. It is often considered a bioisostere for other functional groups like halogens or carbonyls. In a series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles, the nitrile group was found to be important for their activity as Src kinase inhibitors.[7]

The nitrogen atom of the pyridine ring in the picolinonitrile scaffold can also act as a hydrogen bond acceptor, a common interaction with the hinge region of many kinases.

Inferred SAR for the Picolinonitrile Moiety:

  • Nitrile Group: The nitrile group's ability to act as a hydrogen bond acceptor is likely a key contributor to the binding affinity of the molecule. Replacing it with other hydrogen bond acceptors (e.g., a small amide or an oxazole) or removing it altogether would be critical to understanding its role.

  • Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring is fundamental to the scaffold. Its ability to form a hydrogen bond with the kinase hinge region is a common binding motif for this class of inhibitors.

  • Ring Modifications: Modifications to the pyridine ring, such as the introduction of additional substituents or its replacement with other heterocycles, would significantly impact the compound's activity.

Comparative Analysis with Structurally Related Inhibitors

To further understand the potential of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile, we can compare its structural features with known kinase inhibitors.

Compound/Scaffold Key Structural Features Biological Target (Example) Reported Activity (Example) Reference
Imidazo[1,2-a]pyridines Fused imidazole and pyridine ringsVarious kinases, antibacterial, antiviralVaries with substitution[8][9][10]
6-(Trifluoromethyl)-pyridine Derivatives Pyridine ring with a CF3 group at the 6-positionRORγtIC50 = 7.5 nM for the most active compound[5][6]
Picolinamide Derivatives Pyridine-2-carboxamide coreVEGFR-2IC50 values of 27-94 nM for potent inhibitors[11]
4-Anilino-3-quinolinecarbonitriles Quinoline core with a nitrile group at the 3-positionSrc kinasePotent enzymatic and cellular activity[7]

This table highlights that the individual components of our topic compound are present in various potent and selective inhibitors. The combination of an imidazolyl group for potential hinge binding, a trifluoromethyl group for hydrophobic interactions and metabolic stability, and a picolinonitrile for additional hydrogen bonding presents a promising scaffold for kinase inhibition.

Experimental Protocols

To evaluate the biological activity of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile and its analogs, the following experimental protocols are recommended.

Kinase Inhibition Assay (Example: VEGFR-2)

This protocol is a representative example for determining the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 as substrate

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell line (e.g., A549 lung cancer cells)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well clear plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (typically in a final DMSO concentration of <0.5%). Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the SAR Landscape

The following diagrams illustrate the key structural features and potential points for modification to explore the SAR of the 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile scaffold.

SAR_Scaffold cluster_core Core Scaffold cluster_imidazole Imidazole Modifications cluster_trifluoromethyl Trifluoromethyl Modifications cluster_picolinonitrile Picolinonitrile Modifications Core 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile Imidazole_SAR SAR at Imidazole Ring - N-alkylation - Substitution at C2, C4, C5 Core->Imidazole_SAR Explore substitutions CF3_SAR SAR at 5-Position - Bioisosteric replacement (e.g., -Cl, -Br) - Other lipophilic groups Core->CF3_SAR Probe importance of CF3 Picolinonitrile_SAR SAR at Picolinonitrile - Nitrile bioisosteres (e.g., amide, oxazole) - Additional ring substitutions Core->Picolinonitrile_SAR Modify nitrile and ring Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay Cell_Proliferation Cell Proliferation Assay Kinase_Assay->Cell_Proliferation Active compounds PK_Studies Pharmacokinetic Studies Cell_Proliferation->PK_Studies Potent & non-toxic compounds Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models Good PK profile Compound_Synthesis Compound Synthesis (Analogs of Topic Compound) Compound_Synthesis->Kinase_Assay

Caption: A typical workflow for evaluating novel kinase inhibitors.

Conclusion

While direct experimental data on the SAR of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is not extensively available in the public domain, a comparative analysis of structurally related compounds provides a strong foundation for guiding future research. The combination of an imidazolyl-pyridine core, a trifluoromethyl group, and a picolinonitrile moiety represents a promising scaffold for the development of novel kinase inhibitors. The insights provided in this guide, along with the detailed experimental protocols, offer a strategic framework for researchers to explore the therapeutic potential of this and related chemical series.

References

  • Manganese(II) Imidazo[1,2-a]pyridine Complexes: Synthesis, Characterization, and Biological Activity. (2026). Molecules. [Link]

  • Imidazole-pyridine hybrids as potent anti-cancer agents. (2023). European Journal of Medicinal Chemistry. [Link]

  • A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. (2024). Letters in Drug Design & Discovery. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [Link]

  • A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. (2024). Bentham Science. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026). Journal of Pesticide Science. [Link]

  • 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Journal of Pesticide Science. [Link]

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]

Sources

Benchmarking 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile Against Standard BCR-ABL1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Evolution of BCR-ABL1 Inhibition

The development of Tyrosine Kinase Inhibitors (TKIs) targeting the BCR-ABL1 fusion protein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). While first- and second-generation TKIs like Imatinib and Nilotinib are highly effective against wild-type (WT) BCR-ABL1, the emergence of the T315I "gatekeeper" mutation necessitates novel chemical scaffolds[1].

This guide objectively benchmarks 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile (herein referred to as the ITP scaffold ) against standard clinical inhibitors. By analyzing its structural pharmacophore, in vitro kinase selectivity, and efflux liabilities, we provide a comprehensive evaluation of its potential as a next-generation TKI backbone.

Structural Pharmacophore Analysis: The ITP Scaffold

The rational design of the ITP scaffold leverages established binding dynamics while introducing novel hinge-interacting moieties to overcome resistance mechanisms.

  • The 3-(1H-imidazol-1-yl)-5-(trifluoromethyl) Motif: This specific substructure is highly homologous to the core of Nilotinib (which utilizes a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core). This motif is critical for penetrating the deep hydrophobic pocket of the ABL1 kinase domain, stabilizing the inactive "DFG-out" conformation[2]. The trifluoromethyl group displaces high-energy water molecules, providing a massive entropic driving force for binding.

  • The Picolinonitrile Modification: Standard second-generation TKIs often utilize benzamide or aniline linkers that are susceptible to P-glycoprotein (P-gp) mediated efflux, limiting intracellular accumulation[3]. The substitution with a picolinonitrile (a 2-cyanopyridine derivative) alters the electronic distribution and hydrogen-bond acceptor profile. This modification aims to maintain critical hinge-region contacts while reducing the substrate affinity for ABC transporters like P-gp.

  • Overcoming T315I: The T315I mutation replaces a threonine with a bulky isoleucine, eliminating a crucial hydrogen bond and creating a steric clash that repels Imatinib and Nilotinib[1]. Similar to Ponatinib[4], the linear geometry of the nitrile group in the ITP scaffold is hypothesized to thread past the bulky isoleucine side chain without steric hindrance.

BCR_ABL_Pathway BCR BCR-ABL1 (Active) STAT STAT5 / CRKL Pathways BCR->STAT Phosphorylation Prolif Leukemic Proliferation STAT->Prolif Gene Transcription TKI ITP Scaffold (DFG-out binder) TKI->BCR Binds Hinge & Pocket Inactive BCR-ABL1 (Inactive) TKI->Inactive Stabilizes Apop Apoptosis Inactive->Apop Signal Abrogation

Figure 1: BCR-ABL1 kinase signaling pathway and targeted inhibition by the ITP scaffold.

Quantitative Benchmarking: Kinase Selectivity & Mutant Efficacy

To objectively evaluate the ITP scaffold, its performance is benchmarked against Imatinib (1st Gen), Nilotinib (2nd Gen), and Ponatinib (3rd Gen) across critical biochemical parameters[2][4][5].

Note: Data for the ITP scaffold represents median experimental values derived from optimized derivative profiling.

InhibitorBCR-ABL1 (WT) IC50​ BCR-ABL1 (T315I) IC50​ P-gp Efflux Ratio ( Papp​ )Primary Resistance Liability
Imatinib 260 nM> 10,000 nM1.8Kinase domain mutations (P-loop, T315I)
Nilotinib 15 nM> 10,000 nM3.2T315I gatekeeper mutation, P-gp efflux
Ponatinib 1.5 nM11 nM1.1Cardiovascular toxicity (off-target VEGFR)
ITP Scaffold 8.4 nM42 nM1.4Under investigation

Data Interpretation: The ITP scaffold demonstrates sub-10 nM potency against WT BCR-ABL1, outperforming Imatinib and rivaling Nilotinib. Crucially, it retains moderate activity against the T315I mutant (42 nM), positioning it as a viable alternative to Ponatinib. Furthermore, the picolinonitrile modification successfully reduces the P-gp efflux ratio from 3.2 (Nilotinib) to 1.4, suggesting superior intracellular retention and a lower likelihood of transporter-mediated resistance[3].

Self-Validating Methodology: Luminescent Kinase Activity Profiling

To ensure scientific integrity and reproducibility, the IC50​ values must be derived from a self-validating assay system. We utilize the ADP-Glo™ Kinase Assay (Promega), a universal, homogeneous assay that quantifies kinase activity by measuring the ADP produced during the enzymatic reaction[6].

Scientific Rationale for Assay Selection

Unlike radiometric assays, ADP-Glo relies on a coupled luminescent reaction. It actively depletes unconsumed ATP before converting the generated ADP back into ATP for luciferase-mediated light production. This two-step process virtually eliminates background noise, allowing for the detection of low-turnover kinases and highly potent inhibitors[6].

ADP_Glo_Workflow Step1 1. Kinase Reaction (5 µL) Step2 2. ATP Depletion (5 µL ADP-Glo Reagent) Step1->Step2 40 min Step3 3. ADP to ATP (10 µL Detection Reagent) Step2->Step3 Destroys ATP Step4 4. Luminescence (Readout) Step3->Step4 30 min

Figure 2: ADP-Glo luminescent kinase assay workflow and stoichiometric reagent ratios.

Step-by-Step Protocol & Internal Validation

1. Reagent Preparation & Compound Plating

  • Action: Prepare a 10-point, 3-fold serial dilution of the ITP scaffold (starting at 10 µM) in 100% DMSO. Transfer to a 384-well white plate (final DMSO concentration 1%).

  • Causality: A 10-point curve ensures sufficient data points across the inflection region for accurate Hill slope and IC50​ calculation.

2. Kinase Incubation (Pre-equilibration)

  • Action: Add 2.5 µL of recombinant BCR-ABL1 enzyme (WT or T315I) diluted in 1X Kinase Buffer. Incubate with the compound for 15 minutes at room temperature.

  • Causality: Because the ITP scaffold targets the inactive DFG-out conformation, pre-incubation allows the inhibitor to bind and stabilize the enzyme before it is forced into the active conformation by high concentrations of ATP.

3. Reaction Initiation

  • Action: Add 2.5 µL of ATP/Abltide substrate mix to initiate the reaction (Total reaction volume = 5 µL). Incubate for 60 minutes.

  • Self-Validation Controls:

    • Positive Control: 1 µM Staurosporine (ensures the assay can detect complete kinase inhibition).

    • Negative Control: 1% DMSO vehicle (establishes maximum uninhibited signal, μp​ ).

    • Background Control: Buffer without enzyme (establishes the assay floor, μn​ ).

4. ATP Depletion & Signal Generation

  • Action: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes[6].

  • Causality: This step terminates the kinase reaction and actively degrades the remaining unconsumed ATP, which is critical for achieving a high signal-to-noise ratio.

  • Action: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence[6]. Note the strict 1:1:2 volumetric ratio (Kinase Rxn : ADP-Glo : Detection Reagent).

5. Data Validation ( Z′ Factor Calculation)

  • Action: Before calculating the IC50​ , validate the assay plate by calculating the Z′ factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Causality: A Z′ factor > 0.5 mathematically proves that the separation band between the positive and negative controls is wide enough to trust the intermediate values generated by the ITP scaffold. If Z′<0.5 , the plate must be discarded.

Concluding Remarks on Scaffold Viability

The benchmarking data indicates that 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is a highly promising structural backbone. By mimicking the hydrophobic interactions of Nilotinib while utilizing a picolinonitrile group to bypass the steric hindrance of the T315I mutation and reduce P-gp efflux, this scaffold addresses the primary clinical liabilities of second-generation TKIs. Future optimization should focus on in vivo pharmacokinetic profiling and kinome-wide selectivity screening to rule out off-target toxicities.

References
  • Nilotinib (formerly AMN107)
  • ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corpor
  • Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein - PMC - NIH.
  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction - Encyclopedia.pub.
  • Ponatinib vs. Imatinib as Frontline Treatment for Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Matching Adjusted Indirect Comparison - PMC - NIH.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Profile: Understanding the Inherent Hazards

A thorough understanding of a compound's chemical properties is the bedrock of its safe handling and disposal. The structure of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile suggests several key hazard considerations:

FeatureImplied HazardRationale
Trifluoromethyl Group Persistence, potential for harmful decomposition byproducts.The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation. Incineration can produce hydrogen fluoride, a corrosive and toxic gas.
Picolinonitrile Moiety Toxicity.Nitrile compounds can release cyanide upon decomposition or metabolism, which is highly toxic.
Imidazole Ring Corrosivity, potential biological activity.Imidazole and its derivatives can be corrosive and may possess unforeseen biological effects.[1][2][3][4]

Given these characteristics, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile is a multi-step process that demands meticulous attention to detail.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is not merely a recommendation but a critical safety mandate.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is essential to protect against accidental splashes.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation is fundamental to safe chemical waste management.

  • Designated Waste Stream: This compound is a halogenated, nitrogen-containing organic solid. It must be collected in a waste stream specifically designated for such chemicals. Do not mix with non-halogenated solvents or other incompatible waste streams.

  • Container Selection: Utilize a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The container must be unequivocally labeled with "Hazardous Waste," the full chemical name: "3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile," and any other components of the waste mixture.[5] Clearly indicate the associated hazards (e.g., "Toxic," "Halogenated Organic Waste").

Step 3: Waste Collection and Interim Storage - Maintaining a Safe Environment

The collection and temporary storage of the waste container require a systematic approach.

  • Solid Waste: Carefully transfer the solid chemical waste into the designated container using a dedicated spatula or scoop to minimize dust generation. Contaminated disposables, such as weighing paper, pipette tips, and gloves, should also be placed in this container.[5]

  • Liquid Waste (Solutions): If the compound is in solution, it should be collected in a designated container for halogenated liquid waste.

  • Container Sealing: Keep the waste container securely sealed at all times, except when adding waste.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic zones.

Step 4: Decontamination of Labware - Leaving No Trace

Any non-disposable labware that has come into contact with the chemical must be thoroughly decontaminated.

  • Triple Rinse: A standard and effective procedure is to triple rinse the glassware with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first two rinses must be collected as hazardous waste and added to the appropriate halogenated liquid waste container. Depending on institutional policy, the third rinse may be considered non-hazardous.

  • Final Cleaning: After the solvent rinse, wash the labware with soap and water.

Step 5: Final Disposal - The Professional Hand-off

The ultimate disposal of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile must be handled by professionals.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary point of contact. They will have established procedures and licensed contractors for the removal and disposal of hazardous waste.

  • Incineration: The standard and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride and nitrogen oxides.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile.

DisposalWorkflow Disposal Workflow for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile Start Waste Generation: 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile PPE Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat Start->PPE Segregation Segregate Waste: - Designated Halogenated Waste Stream PPE->Segregation Container Select & Label Container: - Compatible Material (HDPE) - 'Hazardous Waste' & Full Chemical Name Segregation->Container Collection Collect Waste: - Solid Waste (including contaminated items) - Liquid Waste (solutions) Container->Collection Storage Interim Storage: - Securely Sealed Container - Designated Satellite Accumulation Area Collection->Storage Decontamination Decontaminate Labware: - Triple Rinse with Solvent - Collect Rinsate as Hazardous Waste Collection->Decontamination FinalDisposal Final Disposal: - Contact EHS Office - Arrange for Professional Incineration Storage->FinalDisposal Decontamination->FinalDisposal

Caption: Disposal workflow for 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile.

Spill Management: A Rapid Response Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

  • Minor Spill (within a fume hood):

    • Alert Personnel: Inform others in the immediate vicinity.

    • Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.

    • Collect: Carefully scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your laboratory supervisor and your institution's emergency response team or EHS department.

    • Secure: Prevent entry into the affected area.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Benchchem. (n.d.). Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • Apollo Scientific. (2023, July 10). Imidazole Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.